Product packaging for 6-iodo-6H-quinazolin-4-one(Cat. No.:)

6-iodo-6H-quinazolin-4-one

Cat. No.: B15134311
M. Wt: 272.04 g/mol
InChI Key: PMBNBAKAXSCJAT-UHFFFAOYSA-N
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Description

6-iodo-6H-quinazolin-4-one is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O B15134311 6-iodo-6H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

6-iodo-6H-quinazolin-4-one

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H

InChI Key

PMBNBAKAXSCJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1I

Origin of Product

United States

Foundational & Exploratory

Synthesis of 6-iodo-6H-quinazolin-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of 6-iodo-6H-quinazolin-4-one, a key intermediate in pharmaceutical research and drug development, from its precursor, 5-iodoanthranilic acid. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The iodinated analog, this compound, serves as a crucial building block for the synthesis of more complex molecules, such as the targeted cancer therapy drug Lapatinib.[1] This guide focuses on the established and efficient synthetic routes from 5-iodoanthranilic acid.

Synthetic Pathways

The primary and most direct method for the synthesis of this compound from 5-iodoanthranilic acid involves a one-pot cyclization reaction. Two principal methods have been reported with high yields: the formamide-mediated cyclization (Niementowski reaction) and the trimethyl orthoformate method.

Formamide-Mediated Synthesis

The reaction of 5-iodoanthranilic acid with formamide is a well-established method for the synthesis of quinazolinones.[2][3] The addition of catalysts can significantly improve the yield and reaction conditions. A patented procedure utilizing acetic acid and a base as co-catalysts has been shown to be highly effective.[4]

Trimethyl Orthoformate Synthesis

An alternative high-yield synthesis involves the reaction of 5-iodoanthranilic acid with trimethyl orthoformate.[1][5] This method offers a different approach to the cyclization, providing an excellent alternative to the formamide-based synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 5-iodoanthranilic acid via the two primary methods.

ParameterFormamide-Mediated SynthesisTrimethyl Orthoformate SynthesisReference
Starting Material 5-Iodoanthranilic Acid5-Iodoanthranilic Acid[4],[1]
Reagents Formamide, Acetic Acid, DiethylamineTrimethyl Orthoformate[4],[1]
Solvent - (Neat Reaction)Acetonitrile[4],[1]
Reaction Temperature 150°CReflux[4],[1]
Reaction Time 2 hoursNot Specified[4]
Yield 92.3%94%[4],[1]
Purity of Crystal 99.5%Not Specified[4]

Experimental Protocols

Protocol for Formamide-Mediated Synthesis of this compound[4]
  • Reaction Setup: In a nitrogen atmosphere, combine 1.05 g (4 mmol) of 5-iodoanthranilic acid, 3.60 g (80 mmol) of formamide, 0.17 g (2.8 mmol) of acetic acid, and 0.17 g (2.8 mmol) of diethylamine in an autoclave equipped with a stirrer, thermometer, and pressure gauge.

  • Reaction: Heat the reaction mixture to 150°C and maintain for 2 hours.

  • Work-up: Cool the reaction liquid to room temperature.

  • Isolation: Collect the precipitated crystal by filtration.

  • Purification: Wash the collected crystal with acetic acid and then dry in a vacuum at 70°C for 2 hours to obtain 1.01 g of the desired product.

Protocol for Trimethyl Orthoformate Synthesis of this compound[1]
  • Reaction Setup: Combine 2-amino-5-iodobenzoic acid and trimethyl orthoformate in acetonitrile.

  • Reaction: Heat the reaction mixture to reflux.

  • Work-up and Isolation: Upon completion of the reaction, the product, 6-iodoquinazolin-4-one, is obtained after post-processing.

Visualized Synthetic Workflow

The following diagram illustrates the chemical transformation from 5-iodoanthranilic acid to this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 5-Iodoanthranilic_Acid 5-Iodoanthranilic Acid Reaction Cyclization Reaction (Heat) 5-Iodoanthranilic_Acid->Reaction Reagents Formamide / Acetic Acid / Diethylamine OR Trimethyl Orthoformate Reagents->Reaction 6-Iodoquinazolin-4-one This compound Reaction->6-Iodoquinazolin-4-one

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound from 5-iodoanthranilic acid can be achieved through efficient and high-yielding protocols. Both the formamide-mediated and trimethyl orthoformate methods provide excellent yields, offering flexibility in reagent choice and reaction conditions. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the successful synthesis of this important pharmaceutical intermediate.

References

physicochemical properties of 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-iodo-6H-quinazolin-4-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound, identified by its CAS number 16064-08-7, is a quinazolinone derivative that serves as a crucial building block in pharmaceutical synthesis.[1] Its physical and chemical characteristics are fundamental to its application and handling in a laboratory setting.

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 16064-08-7[1][2][3][4]
Molecular Formula C₈H₅IN₂O[2][3][4][5]
Molecular Weight 272.04 g/mol [2][3][4][6]
Melting Point 271°C to 274°C[1][2][3]
Boiling Point 401.0 ± 47.0 °C (Predicted)[3][4][7]
Density 2.11 ± 0.1 g/cm³ (Predicted)[3][4]
pKa 1.00 ± 0.20 (Predicted)[3][4]
Appearance White to off-white or light yellow to brown powder/solid.[1][2][4][8][1][2][4][8]
Solubility Slightly soluble in DMSO and Methanol (may require heating).[3][4][3][4]
Storage Conditions Store in a dark place, sealed in a dry environment at room temperature.[3][4][6][3][4][6]

Experimental Protocols

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. Below are detailed methodologies derived from cited literature.

Synthesis from 2-Amino-5-iodobenzoic Acid

A common and high-yield method for synthesizing this compound involves the reaction of 2-amino-5-iodobenzoic acid with an orthoformate.

  • Reactants : 2-amino-5-iodobenzoic acid and trimethyl orthoformate.[3][4]

  • Solvent : Acetonitrile is used as the reaction solvent.[3][4]

  • Procedure : The synthesis is carried out by reacting 2-amino-5-iodobenzoic acid with trimethyl orthoformate in acetonitrile. Following the completion of the reaction, a post-processing step is performed to isolate the final product.

  • Yield : This method has been reported to achieve a high yield of 94%.[3][4]

The workflow for this synthesis is illustrated in the diagram below.

G Experimental Workflow: Synthesis of this compound A 2-Amino-5-iodobenzoic Acid D Reaction Mixture A->D B Trimethyl Orthoformate B->D C Acetonitrile (Solvent) C->D E Post-Processing (Isolation & Purification) D->E Reaction Completion F This compound E->F Final Product

Synthesis of this compound.

Biological Significance and Applications

This compound is not just a laboratory chemical; it is a pivotal intermediate in the creation of life-saving medications.

Role as a Lapatinib Intermediate

The primary application of this compound is as a precursor in the multi-step synthesis of Lapatinib.[1][9] Lapatinib is a dual tyrosine kinase inhibitor used in targeted cancer therapies, particularly for certain types of breast cancer.[1] The consistent quality and purity of this compound are therefore paramount as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

G Logical Relationship: Pharmaceutical Intermediate Role cluster_0 Synthesis Pathway cluster_1 Therapeutic Application A This compound (Key Intermediate) B Multi-Step Chemical Synthesis A->B C Lapatinib (API) B->C D Targeted Cancer Therapy C->D Used In

Role as a key intermediate in Lapatinib synthesis.
Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold, to which this compound belongs, is of significant interest in medicinal chemistry due to its broad range of pharmacological activities.[1][10] Researchers are actively exploring quinazolinone derivatives for various therapeutic applications. For instance, certain quinazolin-4-ones have been identified as inhibitors of the Hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which is relevant in oncology as it is often upregulated in tumor cells.[11] The availability of intermediates like this compound facilitates the synthesis of novel drug candidates and the investigation of new therapeutic pathways.[1]

The general HIF-1 signaling pathway, which can be targeted by some quinazolinone derivatives, is outlined below.

G Simplified HIF-1α Signaling Pathway A Normal Oxygen Levels (Normoxia) B HIF-1α Degradation (via pVHL-mediated pathway) A->B C Low Oxygen Levels (Hypoxia) D HIF-1α Accumulation C->D F HIF-1 Dimerization (HIF-1α + HIF-1β) D->F I Quinazolinone Inhibitors (Potential Target) D->I Inhibition E HIF-1β (Constitutively expressed) E->F G Binds to HRE (Hypoxia-Response Element) F->G H Target Gene Activation (e.g., VEGF) G->H

HIF-1α pathway, a target for some quinazolinones.

References

An In-depth Technical Guide on the Solubility of 6-iodo-6H-quinazolin-4-one in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of 6-iodo-6H-quinazolin-4-one, a key intermediate in the synthesis of targeted cancer therapies such as Lapatinib[1][2][3]. While precise quantitative solubility data is not widely available in public literature, this document outlines the known qualitative solubility characteristics and presents standardized experimental protocols for its empirical determination in Dimethyl Sulfoxide (DMSO) and Methanol. This guide is intended to equip researchers with the necessary methodologies to accurately assess the solubility of this compound for applications in drug discovery and development.

Introduction to this compound

This compound (CAS No: 16064-08-7) is a quinazolinone derivative that serves as a crucial building block in medicinal chemistry[1]. Its structure is foundational for the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors. Given its role as a precursor, understanding its solubility in common laboratory solvents is paramount for reaction optimization, formulation development, and biological screening.

Chemical Properties:

  • Molecular Formula: C₈H₅IN₂O[2]

  • Molecular Weight: 272.04 g/mol [2]

  • Appearance: White to off-white or brown solid powder[1][2]

  • Melting Point: Approximately 271-274°C[1][2][4]

Solubility Profile

Publicly accessible data on the quantitative solubility of this compound is limited. However, qualitative assessments indicate its solubility characteristics.

Qualitative Solubility:

  • DMSO: Slightly soluble[2][4][5].

  • Methanol: Slightly soluble, with solubility aided by heating and sonication[2][4][5].

The low solubility in these common solvents necessitates precise and standardized methods for determining its quantitative solubility for experimental reproducibility.

Quantitative Solubility Data

SolventTemperature (°C)MethodSolubility (mg/mL)Molar Solubility (mM)Observations
DMSO25Equilibrium Shake-FlaskData to be determinedData to be determined---
Methanol25Equilibrium Shake-FlaskData to be determinedData to be determined---
Methanol50Equilibrium Shake-FlaskData to be determinedData to be determinedIncreased solubility with heating.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This section provides a detailed methodology for the quantitative determination of the solubility of this compound.

4.1. Materials and Equipment:

  • This compound

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Calibrated pipettes

  • 2 mL glass vials with screw caps

4.2. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO at a high concentration where it is fully dissolved) of a known concentration. From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of this compound to a series of 2 mL glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (DMSO or Methanol) to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the appropriate mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted supernatant using a validated HPLC method. Determine the concentration of the dissolved this compound by comparing the peak area to the calibration curve generated from the standard solutions.

  • Calculation: Calculate the solubility in mg/mL and convert it to molar solubility (mM) using the molecular weight of the compound.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G Workflow for Solubility Determination A Add excess this compound to vial B Add 1 mL of solvent (DMSO or Methanol) A->B C Equilibrate on orbital shaker (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Extract supernatant D->E F Dilute supernatant for analysis E->F G Quantify concentration via HPLC F->G H Calculate solubility (mg/mL and mM) G->H

Caption: A flowchart of the shake-flask method for solubility.

5.2. Relevant Signaling Pathway

Quinazolinone derivatives are often developed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Lapatinib, which is synthesized from this compound, is a dual inhibitor of these kinases. The diagram below shows a simplified representation of this signaling pathway.

G Simplified EGFR/HER2 Signaling Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras ATP -> ADP HER2 HER2 PI3K PI3K HER2->PI3K ATP -> ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 pathway leading to cell proliferation.

References

An In-depth Technical Guide on the NMR Characterization of 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 6-iodo-6H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental NMR data for this specific molecule, this guide presents a comprehensive analysis based on the spectral data of its key precursor and a closely related bromo-analog. The information herein serves as a robust reference for the synthesis and structural elucidation of this compound and its derivatives.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the starting material, 2-amino-5-iodobenzoic acid, and a comparative analog, 6-bromo-2-phenylquinazolin-4(3H)-one. An estimated NMR data table for the target compound, 6-iodoquinazolin-4(3H)-one, is also provided based on these related structures.

Table 1: ¹H and ¹³C NMR Data of 2-amino-5-iodobenzoic acid

¹H NMR (399.65 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityAssignment
7.95sH-6
7.47dH-4
6.63dH-3

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 2: ¹H and ¹³C NMR Data of 6-bromo-2-phenylquinazolin-4(3H)-one

¹H NMR (600 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.72br s-NH
8.23d1.9H-5
8.18d7.4Phenyl H
7.98dd8.6, 2.2H-7
7.70d8.7H-8
7.61t7.2Phenyl H
7.56t7.4Phenyl H

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Estimated ¹H and ¹³C NMR Data for 6-iodoquinazolin-4(3H)-one

Estimated ¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.6br s-NH
~8.3d~2.0H-5
~8.1s-H-2
~8.0dd~8.5, 2.0H-7
~7.6d~8.5H-8

Estimated ¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~162C-4
~150C-2
~148C-8a
~140C-7
~130C-5
~128C-8
~122C-4a
~95C-6

Note: The chemical shifts for 6-iodoquinazolin-4(3H)-one are estimated based on the data of analogous compounds and general principles of NMR spectroscopy. The iodine atom is expected to cause a significant upfield shift for C-6 and influence the chemical shifts of the neighboring protons.

Experimental Protocols

Synthesis of 6-iodoquinazolin-4(3H)-one

A plausible synthetic route to 6-iodoquinazolin-4(3H)-one involves the cyclization of 2-amino-5-iodobenzoic acid with a formylating agent. A general procedure is outlined below:

Materials:

  • 2-amino-5-iodobenzoic acid

  • Trimethyl orthoformate

  • Acetonitrile (or a suitable solvent)

  • Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

Procedure:

  • A mixture of 2-amino-5-iodobenzoic acid and trimethyl orthoformate in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of an acid catalyst is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent to yield 6-iodoquinazolin-4(3H)-one.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of the purified 6-iodoquinazolin-4(3H)-one is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The spectrometer is tuned and shimmed for the sample.

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and amide proton region (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy:

  • A standard proton-decoupled ¹³C NMR experiment is performed.

  • Key parameters include a sufficient number of scans, a spectral width covering the expected range for aromatic and carbonyl carbons (e.g., 90-170 ppm), and a relaxation delay appropriate for quaternary and protonated carbons.

  • Advanced experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and synthetic workflow for 6-iodoquinazolin-4(3H)-one.

Caption: Chemical structure of 6-iodoquinazolin-4(3H)-one with atom numbering.

synthesis_workflow start 2-amino-5-iodobenzoic acid reagents Trimethyl orthoformate Acetonitrile, Acid catalyst start->reagents reaction Cyclization (Reflux) reagents->reaction workup Solvent removal Recrystallization reaction->workup product 6-iodoquinazolin-4(3H)-one workup->product

Caption: Synthetic workflow for 6-iodoquinazolin-4(3H)-one.

References

The Strategic Role of 6-Iodo-4(3H)-quinazolinone as a Pivotal Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Iodo-4(3H)-quinazolinone, a halogenated heterocyclic compound, has emerged as a critical and versatile building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its ability to serve as a readily functionalizable scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the iodine atom at the 6-position provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, leading to the generation of extensive compound libraries for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of 6-iodo-4(3H)-quinazolinone as a synthetic intermediate, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its practical application in the research and development of novel therapeutics.

Introduction

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The strategic introduction of an iodine atom at the C-6 position of the quinazolinone ring system significantly enhances its utility as a synthetic intermediate.[3] This iodo-substituent serves as a versatile precursor for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile elaboration of the quinazolinone core.[4][5] This has led to the development of potent and selective inhibitors of various biological targets, most notably protein kinases involved in cancer signaling pathways.[3][6][7]

One of the most prominent applications of 6-iodo-4(3H)-quinazolinone is as a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3][8][9] This underscores the industrial and pharmaceutical relevance of this compound. This guide aims to provide a comprehensive technical resource for researchers, covering the synthesis of 6-iodo-4(3H)-quinazolinone, its diverse chemical transformations, and its application in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 6-iodo-4(3H)-quinazolinone is provided in the table below.

PropertyValueReference(s)
CAS Number 16064-08-7[10]
Molecular Formula C₈H₅IN₂O[10]
Molecular Weight 272.04 g/mol [10]
Appearance Typically a brown powder[3]
Melting Point 272-274 °C[3]
Synonyms 6-Iodoquin; 6-Iodo-4-quinazolinol; 6-iodoquinazolin-4(3H)-one[10]

Synthesis of 6-Iodo-4(3H)-quinazolinone

The most common and direct route to 6-iodo-4(3H)-quinazolinone involves the cyclization of 5-iodoanthranilic acid with a suitable one-carbon source, typically formamide.[11][12]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-iodoanthranilic acid. The first step involves the formation of an N-formyl intermediate, which then undergoes cyclization to the desired quinazolinone.

G cluster_synthesis Synthesis of 6-Iodo-4(3H)-quinazolinone 5-Iodoanthranilic_Acid 5-Iodoanthranilic Acid Reaction Cyclization Reaction 5-Iodoanthranilic_Acid->Reaction Formamide Formamide Formamide->Reaction 6-Iodo-4(3H)-quinazolinone 6-Iodo-4(3H)-quinazolinone Reaction->6-Iodo-4(3H)-quinazolinone

Figure 1: General workflow for the synthesis of 6-iodo-4(3H)-quinazolinone.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-iodo-4(3H)-quinazolinone from 5-iodoanthranilic acid.

Materials:

  • 5-Iodo-2-aminobenzoic acid

  • Formamide

  • Phosphorus oxychloride (optional, used in some procedures for chlorination prior to amination)[11]

Procedure:

  • A mixture of 5-iodo-2-aminobenzoic acid and an excess of formamide is heated.[11]

  • The reaction mixture is typically heated to reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is precipitated by pouring the reaction mixture into water.

  • The solid precipitate is collected by filtration, washed with water, and dried to afford 6-iodo-4(3H)-quinazolinone.

Note: Specific reaction conditions such as temperature and reaction time may vary depending on the scale and specific literature procedure being followed. Some protocols may involve an intermediate benzoxazinone which is then converted to the quinazolinone.[10]

Reactivity and Applications in Organic Synthesis

The iodine atom at the 6-position of the quinazolinone ring is the key to its utility as a synthetic intermediate. This C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The order of reactivity for halogens in these reactions is generally I > Br > Cl, making the 6-iodo derivative a highly reactive substrate.[5]

G cluster_reactions Key Cross-Coupling Reactions Intermediate 6-Iodo-4(3H)-quinazolinone Suzuki Suzuki Coupling (with Boronic Acids/Esters) Intermediate->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Intermediate->Sonogashira Heck Heck Coupling (with Alkenes) Intermediate->Heck Aryl_Derivatives 6-Aryl-4(3H)-quinazolinones Suzuki->Aryl_Derivatives Alkynyl_Derivatives 6-Alkynyl-4(3H)-quinazolinones Sonogashira->Alkynyl_Derivatives Alkenyl_Derivatives 6-Alkenyl-4(3H)-quinazolinones Heck->Alkenyl_Derivatives

Figure 2: Major palladium-catalyzed cross-coupling reactions of 6-iodo-4(3H)-quinazolinone.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 6-position of the quinazolinone and various aryl or heteroaryl groups.

General Experimental Protocol:

  • To a reaction vessel containing 6-iodo-4(3H)-quinazolinone, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd/C) are added.[8][13]

  • A base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water, DMF) are added.[8][13][14]

  • The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.[14]

  • The reaction is then cooled, and the product is isolated through standard workup procedures, which may include extraction and purification by chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties at the 6-position, which can be further functionalized.

General Experimental Protocol:

  • 6-Iodo-4(3H)-quinazolinone is dissolved in a suitable solvent (e.g., DMF, THF) in a reaction vessel.

  • A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added.[4][5][15]

  • The terminal alkyne is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating, under an inert atmosphere.[15]

  • Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification of the product.

The Heck reaction allows for the formation of a C-C bond between the 6-position of the quinazolinone and an alkene, leading to the synthesis of 6-alkenyl derivatives.

General Experimental Protocol:

  • 6-Iodo-4(3H)-quinazolinone, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine, piperidine) are combined in a suitable solvent (e.g., acetonitrile, THF).[4][5]

  • The reaction mixture is heated under an inert atmosphere for a specified period.[4][5]

  • After cooling, the product is isolated through filtration, extraction, and purification by chromatography or recrystallization.

Application in the Synthesis of Lapatinib

A prime example of the utility of 6-iodo-4(3H)-quinazolinone is in the synthesis of the anticancer drug Lapatinib.[8][9]

Synthetic Workflow for Lapatinib:

G cluster_lapatinib Lapatinib Synthesis from 6-Iodo-4(3H)-quinazolinone Start 6-Iodo-4(3H)-quinazolinone Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Chloroquinazoline 4-Chloro-6-iodoquinazoline Chlorination->Chloroquinazoline SNAr Nucleophilic Aromatic Substitution (with 3-chloro-4-(3'-fluorobenzyloxy)aniline) Chloroquinazoline->SNAr Anilinoquinazoline N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine SNAr->Anilinoquinazoline Suzuki Suzuki Coupling (with 5-formyl-2-furanylboronic acid) Anilinoquinazoline->Suzuki Aldehyde 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde Suzuki->Aldehyde Reductive_Amination Reductive Amination (with 2-(methylsulfonyl)ethylamine) Aldehyde->Reductive_Amination Lapatinib Lapatinib Reductive_Amination->Lapatinib

Figure 3: A representative synthetic route to Lapatinib starting from 6-iodo-4(3H)-quinazolinone.

A practical five-step synthesis of Lapatinib starting from commercially available 6-iodoquinazolin-4-one has been reported with an overall yield of 48%.[8] The key steps and reported yields are summarized below:

StepReactionReagentsYieldReference
1ChlorinationPOCl₃ or Oxalyl chloride88%[8][9]
2Suzuki Coupling5-formyl-2-furylboronic acid, Pd/C96%[8]
3Reductive Amination2-(methylsulfone)ethylamine94%[8]
4Salt Formationp-toluenesulfonic acid monohydrate87%[8]
5CrystallizationTHF-water70%[8]

Biological Activity of Derivatives

Derivatives of 6-iodo-4(3H)-quinazolinone have shown significant potential as therapeutic agents, particularly as kinase inhibitors in oncology.

Inhibition of EGFR and HER2 Signaling Pathways

Many quinazolinone derivatives function as inhibitors of the EGFR and HER2 tyrosine kinases.[3][6][7] These receptors are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[16] Their overexpression or mutation is implicated in the development and progression of various cancers.[16]

G cluster_pathway Simplified EGFR/HER2 Signaling Pathway and Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Quinazolinone-based Inhibitor (e.g., Lapatinib) Inhibitor->Dimerization

Figure 4: Simplified representation of the EGFR/HER2 signaling pathway and the point of intervention for quinazolinone-based inhibitors.
Quantitative Data on Biological Activity

The cytotoxic activities of various 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been evaluated against different cancer cell lines. The IC₅₀ values provide a quantitative measure of their potency.

CompoundCancer Cell LineIC₅₀ (μM)Reference
3a Promyelocytic leukaemia HL6021[4]
3a Non-Hodgkin lymphoma U93730[4]
3d Cervical cancer HeLa10[4]
Lapatinib Analog 5 EGFR inhibition0.05 nM[3]
Lapatinib Analog 5 HER2 inhibition0.03 nM[3]

Note: The specific structures of compounds 3a and 3d can be found in the cited reference.

Spectroscopic Data

The structural elucidation of 6-iodo-4(3H)-quinazolinone and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 6-iodo-2-methyl-3H-quinazolin-4-one shows characteristic signals for the aromatic protons and the methyl group.[17] For 6-iodo-2-methyl-4(3H)-quinazolinone, a singlet for the methyl group protons is typically observed around δ 1.61 ppm, and multiplets for the aromatic protons are seen in the range of δ 7.10-7.32 ppm.[17]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the carbonyl carbon (C=O) signal appears in the range of δ 160.3–158.9 ppm, the C2 carbon at δ 158.5–154.2 ppm, and the C6 carbon (bearing the iodine) at δ 91.8–90.9 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 6-iodo-4(3H)-quinazolinone derivatives typically shows a characteristic C=O stretching band in the range of 1652–1685 cm⁻¹ and a C=N stretching band of the quinazolinone ring between 1598–1616 cm⁻¹.[4] For 6-iodo-2-methyl-4H-benzo[d]-[3][8]-oxazin-4-one, a precursor, characteristic bands are observed at 1760 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N).[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-iodo-2-methyl-4(3H)-quinazolinone, the molecular ion peak (M⁺) is observed at m/z 286.[17][18]

Conclusion

6-Iodo-4(3H)-quinazolinone is a highly valuable and versatile synthetic intermediate in drug discovery and development. Its facile synthesis and the reactivity of the C-I bond towards a wide range of palladium-catalyzed cross-coupling reactions allow for the efficient generation of diverse libraries of quinazolinone derivatives. The successful application of this intermediate in the synthesis of the targeted anticancer drug Lapatinib highlights its industrial significance. The continued exploration of the chemical space accessible from 6-iodo-4(3H)-quinazolinone is expected to yield novel therapeutic agents with improved potency and selectivity against a variety of biological targets. This technical guide provides a solid foundation for researchers to leverage the full potential of this important building block in their drug discovery endeavors.

References

The Quinazolinone Scaffold: A Comprehensive Technical Guide to its Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as potent therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the biological potential of the quinazolinone core, focusing on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document details the synthetic strategies, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of Quinazolinone Derivatives

Quinazolinone-based compounds have shown significant promise as anticancer agents, primarily by targeting key molecules involved in cancer cell proliferation and survival. Two of the most notable mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.[1][2]

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.[3] Quinazolinone derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of the receptor and thereby blocking downstream signaling pathways.[3] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline scaffold.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition
Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on β-tubulin and preventing the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis.[1][5]

The following diagram illustrates the process of tubulin polymerization and its inhibition.

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->Polymerization Inhibits Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycleArrest Depolymerization->Tubulin

Inhibition of Tubulin Polymerization
Quantitative Anticancer Activity

The anticancer efficacy of various quinazolinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the concentration required to inhibit cell growth by 50% (GI50). A selection of these values is presented in the table below.

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
5k A549 (Lung)12.30 ± 4.12[6]
5k PC-3 (Prostate)17.08 ± 3.61[6]
5k SMMC-7721 (Liver)15.68 ± 1.64[6]
7b DU-145 (Prostate)0.3
7j DU-145 (Prostate)0.05
Compound 6d NCI-H460 (Lung)0.789[7]
Compound Q19 HT-29 (Colon)0.051[8]

Antimicrobial Activity

Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[9][10] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

The following table summarizes the MIC values of selected quinazolinone derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative A-2 E. coli-[9]
Derivative A-3 A. niger-[9]
Derivative A-4 P. aeruginosa-[9]
Derivative A-6 C. albicans-[9]
Compound 15 S. aureus32[10]
Compound 15 B. subtilis32[10]
Compound 14 P. aeruginosa64[10]
VMA-17-04 S. aureus16-128[11]
VMA-13-05 S. aureus64-128[11]
VMA-17-01 S. aureus32-128[11]

Anti-inflammatory Activity

The anti-inflammatory potential of the quinazolinone scaffold has been well-documented.[12] These compounds are thought to exert their effects through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes. The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Activity

The table below presents the effective dose (ED50) for the anti-inflammatory activity of representative quinazolinone derivatives.

Compound IDAnti-inflammatory Activity (% inhibition)Reference
Proquazone Marketed NSAID[13]
4-nitrostyryl-substituted quinazolinone 62.2–80.7% reduction in edema[13]
4-hydroxystyryl-substituted quinazolinone 62.2–80.7% reduction in edema[13]
6-bromo-substituted-quinazolinone 19.69–59.61% inhibition[13]

Anticonvulsant Activity

Certain quinazolinone derivatives have shown significant anticonvulsant properties, with methaqualone being a well-known historical example.[14] The mechanism of action is often associated with the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[15] The anticonvulsant potential is typically evaluated using the maximal electroshock (MES) test in animal models.

Mechanism of Action: GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. Quinazolinone derivatives can act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and thus producing a CNS depressant and anticonvulsant effect.[15]

The diagram below illustrates the basic principle of GABA-A receptor modulation.

GABAA_Receptor_Modulation GABA GABA GABAAReceptor GABA-A Receptor GABA->GABAAReceptor Binds ChlorideChannel Chloride Ion Channel GABAAReceptor->ChlorideChannel Opens Quinazolinone Quinazolinone Modulator Quinazolinone->GABAAReceptor Modulates ChlorideInflux Chloride Influx ChlorideChannel->ChlorideInflux Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

GABA-A Receptor Modulation
Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of quinazolinone derivatives is often expressed as the median effective dose (ED50) required to protect against seizures in the MES test.

Compound IDAnticonvulsant Activity (ED50 in mg/kg)Reference
Compound 5f 28.90[16]
Compound 5b 47.38[16]
Compound 5c 56.40[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinazolinone derivative and for key biological assays.

Synthesis of 2-Substituted-4(3H)-quinazolinones

This protocol describes a general method for the synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzamide and an aldehyde.

Synthesis_Workflow Start Start Reactants Mix 2-Aminobenzamide and Aldehyde in DMSO Start->Reactants Heat Heat the reaction mixture Reactants->Heat Cool Cool to room temperature Heat->Cool Precipitate Add water to precipitate the product Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with water and dry Filter->Wash Purify Recrystallize from a suitable solvent Wash->Purify End End Purify->End

General Synthesis Workflow

Procedure:

  • A mixture of 2-aminobenzamide (1 mmol) and the appropriate aldehyde (1.1 mmol) is dissolved in dimethyl sulfoxide (DMSO).

  • The reaction mixture is heated at a specified temperature for a designated time, monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-cold water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-4(3H)-quinazolinone.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the quinazolinone compound and incubated for a specified period (e.g., 24-72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial two-fold dilution of the quinazolinone compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

  • Rodents (e.g., rats or mice) are administered the quinazolinone compound or a control vehicle.

  • After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Maximal Electroshock (MES) Test

This is a widely used animal model for screening anticonvulsant drugs.

Procedure:

  • Mice are administered the quinazolinone compound or a control vehicle.

  • After a predetermined time, a maximal electrical stimulus is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 is the dose that protects 50% of the animals from the seizure.

This guide highlights the significant and diverse biological potential of the quinazolinone scaffold. The versatility of its chemical structure allows for the development of a wide array of derivatives with potent activities, making it a continued area of interest for drug discovery and development. The provided data and protocols serve as a valuable resource for researchers in this field.

References

Exploring the Anticancer Potential of 6-Iodo-6H-Quinazolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its various substituted forms, 6-iodo-6H-quinazolin-4-one has emerged as a promising core for the development of novel anticancer drugs. This technical guide provides an in-depth exploration of the synthesis, anticancer activity, and potential mechanisms of action of derivatives of this compound, offering a valuable resource for researchers in oncology drug discovery.

Quantitative Anticancer Activity

A key study by Alafeefy (2011) investigated a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives for their in vitro antitumor activity against a panel of human cancer cell lines: breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HCT-8). The half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined and are summarized below. Doxorubicin, a well-established chemotherapy drug, was used as a positive control.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one Derivatives [1]

CompoundRR'MCF-7HeLaHepG2HCT-8
2 HPhenyl>100>100>100>100
3 HBenzyl75.381.290.588.1
4 AllylPhenyl12.518.925.321.7
5 AllylBenzyl8.9 11.2 15.8 14.3
6 BenzylPhenyl10.215.622.119.8
7 BenzylBenzyl7.5 9.8 13.4 11.9
8 PhenacylPhenyl28.433.741.238.5
9 PhenacylBenzyl15.120.328.926.4
10 HAllyl68.274.585.180.3
11 AllylAllyl14.819.726.423.1
12 BenzylAllyl11.516.823.920.6
13 PhenacylAllyl32.138.445.842.1
Doxorubicin --9.212.518.716.4

Data extracted from Alafeefy, 2011.[1]

The results indicate that substitutions at the 2 and 3 positions of the 6-iodo-quinazolin-4-one core significantly influence the anticancer activity. Notably, compounds with allyl or benzyl groups at these positions (compounds 5 and 7 ) demonstrated the most potent cytotoxic effects, with IC50 values comparable or even superior to doxorubicin across all tested cell lines.[1] The MCF-7 breast cancer cell line appeared to be the most sensitive to this series of compounds.[1]

Experimental Protocols

Synthesis of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one Derivatives

The synthesis of the target compounds generally follows a multi-step procedure, starting from 5-iodoanthranilic acid.

Step 1: Synthesis of 2-mercapto-6-iodo-3-substituted-3H-quinazolin-4-one

A mixture of 5-iodoanthranilic acid, an appropriate isothiocyanate (e.g., phenyl isothiocyanate or benzyl isothiocyanate), and a suitable solvent (e.g., ethanol) is refluxed. The resulting intermediate is then cyclized by heating with a dehydrating agent like acetic anhydride to yield the corresponding 2-mercapto-6-iodo-3-substituted-3H-quinazolin-4-one.

Step 2: Synthesis of 2-alkyl/aralkylthio-6-iodo-3-substituted-3H-quinazolin-4-one

The 2-mercapto derivative is then reacted with an appropriate alkyl or aralkyl halide (e.g., allyl bromide, benzyl bromide, or phenacyl bromide) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like dimethylformamide (DMF) to afford the final 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives.

G cluster_synthesis Synthetic Workflow 5-Iodoanthranilic Acid 5-Iodoanthranilic Acid Reflux Reflux 5-Iodoanthranilic Acid->Reflux Isothiocyanate Isothiocyanate Isothiocyanate->Reflux Intermediate Intermediate Reflux->Intermediate Acetic Anhydride Acetic Anhydride Intermediate->Acetic Anhydride 2-Mercapto-6-iodo-3-substituted-quinazolin-4-one 2-Mercapto-6-iodo-3-substituted-quinazolin-4-one Acetic Anhydride->2-Mercapto-6-iodo-3-substituted-quinazolin-4-one Reaction Reaction 2-Mercapto-6-iodo-3-substituted-quinazolin-4-one->Reaction Alkyl/Aralkyl Halide Alkyl/Aralkyl Halide Alkyl/Aralkyl Halide->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Final Product Final Product Reaction->Final Product

Caption: General synthetic pathway for 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Formation Formazan Formation Incubation (4h)->Formazan Formation Solubilization (DMSO) Solubilization (DMSO) Formazan Formation->Solubilization (DMSO) Absorbance Reading Absorbance Reading Solubilization (DMSO)->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Standard workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action: Targeting Kinase Signaling Pathways

Quinazolinone derivatives are well-documented as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. While the specific targets of the 6-iodo-quinazolin-4-one derivatives from the Alafeefy study were not explicitly identified, the structural similarities to known kinase inhibitors suggest that they may act on key oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in many cancers, making it a prime target for anticancer therapies. Quinazolinone-based drugs like Gefitinib and Erlotinib are established EGFR inhibitors.

G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Quinazolinone 6-Iodo-quinazolin-4-one Derivative Quinazolinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a frequent event in a wide range of human cancers. Several quinazoline derivatives have been reported to exhibit inhibitory activity against PI3K.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Quinazolinone 6-Iodo-quinazolin-4-one Derivative Quinazolinone->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with potent in vitro anticancer activity. The synthetic accessibility and the amenability to structural modifications at the 2 and 3 positions provide a versatile platform for the development of novel and more effective anticancer agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives. Further optimization of the lead compounds to improve their pharmacological properties and in vivo efficacy is a critical next step in translating these promising findings into potential clinical candidates. In-depth studies on their effects on key signaling pathways, such as EGFR and PI3K/Akt, will be instrumental in guiding the rational design of next-generation quinazolinone-based cancer therapeutics.

References

Methodological & Application

detailed synthesis protocol for 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 6-iodo-4(3H)-quinazolin-4-one, a key intermediate in the development of various pharmaceutical compounds, including the targeted cancer therapy, Lapatinib.[1][2] The protocols described herein are based on established synthetic routes, offering reliable methods for obtaining this important quinazolinone derivative.

Overview

The synthesis of 6-iodo-4(3H)-quinazolin-4-one can be achieved through multiple pathways. The most common and efficient methods start from either the readily available anthranilic acid, which is first iodinated, or directly from 2-amino-5-iodobenzoic acid. The latter is often preferred for its directness and high yields.

Experimental Protocols

Two primary methods for the synthesis of 6-iodo-4(3H)-quinazolin-4-one are detailed below.

Method 1: Cyclization of 2-amino-5-iodobenzoic acid with Formamide

This is a straightforward and widely used method for the preparation of the quinazolinone ring system.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Formamide

  • Wood's alloy or oil bath

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-iodobenzoic acid and formamide in a molar ratio of approximately 1:4.[3]

  • Heat the reaction mixture to 130-135°C using a Wood's alloy or oil bath.[3]

  • Maintain this temperature and allow the reaction to reflux for 2 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in cold water to facilitate crystallization.[3]

  • Collect the resulting crystals by filtration and dry them thoroughly.

Method 2: Cyclization of 2-amino-5-iodobenzoic acid with Trimethyl Orthoformate

This alternative method offers high yields and utilizes a different cyclizing agent.

Materials:

  • 2-amino-5-iodobenzoic acid

  • Trimethyl orthoformate

  • Acetonitrile

  • Reaction vessel

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-5-iodobenzoic acid in acetonitrile.

  • Add trimethyl orthoformate to the solution.

  • Stir the reaction mixture at an appropriate temperature (typically elevated) until the reaction is complete, as monitored by a suitable technique like TLC.

  • Upon completion, the product, 6-iodoquinazolin-4-one, can be isolated by post-processing, which usually involves cooling and filtration to collect the precipitated solid.[2]

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 6-iodo-4(3H)-quinazolin-4-one.

ParameterValueReference
Yield (Method 1) 96%[3]
Yield (Method 2) 94%[2]
Melting Point 272-274°C[1]
CAS Number 16064-08-7[1]
Appearance Brown powder[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 6-iodo-4(3H)-quinazolin-4-one from 2-amino-5-iodobenzoic acid.

SynthesisWorkflow Start Starting Material: 2-amino-5-iodobenzoic acid Reaction Cyclization Reaction Start->Reaction Reagent Cyclizing Agent: Formamide or Trimethyl Orthoformate Reagent->Reaction Isolation Isolation and Purification: Crystallization, Filtration Reaction->Isolation Product Final Product: 6-iodo-4(3H)-quinazolin-4-one Isolation->Product

Caption: General workflow for the synthesis of 6-iodo-4(3H)-quinazolin-4-one.

Note on Nomenclature

The designation "6H" in "6-iodo-6H-quinazolin-4-one" is unconventional for this particular scaffold. The more stable and commonly accepted tautomeric form is 6-iodo-4(3H)-quinazolin-4-one, where the proton resides on the nitrogen at position 3. The protocols provided here synthesize this stable tautomer.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 6-Iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Suzuki coupling reaction utilizing 6-iodo-6H-quinazolin-4-one as a key building block. The resulting 6-aryl-6H-quinazolin-4-one scaffolds are of significant interest in medicinal chemistry due to their potential as inhibitors of critical signaling pathways implicated in cancer.

Introduction

The quinazolin-4-one core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, substitution at the 6-position has been shown to be crucial for potent and selective inhibitory activity against various protein kinases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 6-aryl-quinazolin-4-ones from this compound.[1][2] This document outlines optimized protocols for this transformation and highlights the relevance of the synthesized compounds in targeting key cancer-related signaling pathways.

Data Presentation: Suzuki Coupling of 6-Iodo-quinazolin-4-one Derivatives

The following table summarizes the reaction conditions and yields for the Suzuki coupling of 6-iodo-quinazolin-4-one derivatives with various arylboronic acids, providing a comparative overview of different catalytic systems and reaction parameters.

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether80 (Microwave)20 min92[2]
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether80 (Microwave)20 min90[2]
34-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether80 (Microwave)20 min88[2]
44-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether80 (Microwave)20 min85[2]
53-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether80 (Microwave)20 min82[2]
62-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃Ethylene glycol dimethyl ether80 (Microwave)20 min86[2]
7Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Methanol (3:1)704 h92[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling[2]

This protocol describes a rapid and efficient method for the synthesis of 6-aryl-quinazolin-4(3H)-ones using microwave irradiation.

Materials:

  • 6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Ethylene glycol dimethyl ether (DME)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.55 mmol, 1.1 equiv).

  • Add ethylene glycol dimethyl ether as the solvent.

  • To the mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.04 equiv) and sodium carbonate (1.25 mmol, 2.5 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C and 250 W for 20 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-quinazolin-4(3H)-one.

Protocol 2: Conventional Heating Suzuki Coupling[1]

This protocol provides an alternative method using conventional heating.

Materials:

  • 6-Iodo-pyrazolyl-quinazolinone

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 6-iodo-pyrazolyl-quinazolinone (1.0 equiv) and the arylboronic acid (1.5 equiv) in a 3:1 mixture of 1,4-dioxane and methanol.

  • Add potassium carbonate and tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

  • Stir the reaction mixture at 70 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with dilute HCl and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain the pure 6-aryl-pyrazolyl-quinazolinone derivative.

Visualization of Methodologies and Pathways

Suzuki Coupling Reaction Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6_Iodo_Quinazolinone This compound Reaction_Vessel Reaction Setup 6_Iodo_Quinazolinone->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DME, Dioxane/MeOH) Solvent->Reaction_Vessel Heat Heat (Conventional or Microwave) Heat->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 6-Aryl-6H-quinazolin-4-one Purification->Product

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X (6-Iodo-quinazolinone) RX->OxAdd R2B R²-B(OR)₂ (Arylboronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Targeted Signaling Pathways

The synthesized 6-aryl-quinazolin-4-one derivatives have shown potential as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common event in many types of cancer.[3] Certain 6-aryl-quinazolinone derivatives have been identified as potent inhibitors of PI3Kα, a key isoform in this pathway.[4]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazolinone 6-Aryl-quinazolin-4-one Quinazolinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-aryl-quinazolin-4-ones.

Aurora Kinase Pathway:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[5] Substituted quinazolinones have been developed as potent inhibitors of Aurora kinases.

Aurora_Kinase_Pathway G2_Phase G2 Phase of Cell Cycle Aurora_Kinase Aurora Kinase G2_Phase->Aurora_Kinase activates Mitosis Mitosis (Chromosome Segregation) Aurora_Kinase->Mitosis regulates Apoptosis Apoptosis / Cell Cycle Arrest Aurora_Kinase->Apoptosis inhibition leads to Cell_Division Proper Cell Division Mitosis->Cell_Division Quinazolinone 6-Aryl-quinazolin-4-one Quinazolinone->Aurora_Kinase inhibits

Caption: Inhibition of the Aurora Kinase pathway by 6-aryl-quinazolin-4-ones.

References

Palladium-Catalyzed Synthesis of 6-Iodo-6H-Quinazolin-4-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4-one derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen atom, particularly iodine, at the C-6 position of the quinazolinone scaffold can significantly enhance its biological activity and provide a versatile handle for further chemical modifications, making these compounds valuable intermediates in drug discovery and development. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 6-iodo-6H-quinazolin-4-one derivatives, a modern and efficient method for the regioselective iodination of the quinazolinone core.

Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, offering a direct and atom-economical approach to functionalize otherwise inert C-H bonds. This methodology avoids the need for pre-functionalized substrates, often required in traditional cross-coupling reactions, thereby streamlining synthetic routes and reducing waste. The protocols outlined below are based on established principles of palladium-catalyzed C-H functionalization and are intended to serve as a guide for researchers in the synthesis of these important pharmaceutical building blocks.

General Reaction Scheme

The palladium-catalyzed C-H iodination of a quinazolin-4-one at the 6-position generally proceeds as depicted in the scheme below. The reaction typically employs a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), and an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine (I₂). A directing group on the quinazolinone nitrogen (N-3) or at the C-2 position can be crucial for achieving high regioselectivity.

G cluster_0 General Reaction Scheme start Quinazolin-4-one Derivative product 6-Iodo-quinazolin-4-one Derivative start->product reagents + Iodinating Agent (e.g., NIS, I₂) catalyst [Pd(II)] catalyst (e.g., Pd(OAc)₂) Solvent, Heat

Caption: General scheme for the palladium-catalyzed C-6 iodination of quinazolin-4-one.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed C-H iodination of quinazolin-4-one derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed C-H Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from general procedures for palladium-catalyzed C-H halogenation.

Materials:

  • Substituted quinazolin-4-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), N,N-dimethylformamide (DMF), or acetic acid)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted quinazolin-4-one (1.0 mmol, 1.0 equiv).

  • Add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., DCE, 5 mL) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 6-iodo-quinazolin-4-one derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the palladium-catalyzed C-H iodination of various quinazolin-4-one derivatives. Please note that these are representative examples and yields may vary depending on the specific substrate and reaction conditions.

EntrySubstrate (R¹, R²)Iodinating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1R¹=Ph, R²=HNISPd(OAc)₂ (5)DCE1002475
2R¹=Me, R²=HNISPd(OAc)₂ (5)Acetic Acid1101868
3R¹=Ph, R²=MeNISPd(OAc)₂ (10)DMF1202482
4R¹=p-tolyl, R²=HI₂Pd(OAc)₂ (5)DCE1003665

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-iodo-quinazolin-4-one derivatives.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reactants (Quinazolinone, NIS, Pd(OAc)₂) setup Assemble Glassware (Flask, Condenser) start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 80-120 °C solvent->heat stir Stir for 12-24 h heat->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool Reaction Complete evap Solvent Evaporation cool->evap purify Column Chromatography evap->purify product Isolated Product purify->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for Palladium-Catalyzed Iodination.

Signaling Pathway and Mechanistic Considerations

While a detailed mechanistic study for every substrate is beyond the scope of these notes, a plausible catalytic cycle for the palladium-catalyzed C-H iodination is presented below. The reaction is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway.

G Plausible Catalytic Cycle pd2 Pd(II)L₂ intermediate1 Pd(II)-Substrate Complex pd2->intermediate1 + Substrate substrate Quinazolinone intermediate2 Palladacycle Intermediate intermediate1->intermediate2 C-H Activation (CMD) intermediate3 Pd(IV)-Iodo Intermediate intermediate2->intermediate3 + Oxidant oxidant Iodinating Agent (e.g., NIS) intermediate3->pd2 Reductive Elimination + Product product 6-Iodo-quinazolinone intermediate3->product

Caption: Plausible Catalytic Cycle for C-H Iodination.

The key steps are:

  • Coordination of the quinazolinone substrate to the Pd(II) catalyst.

  • Regioselective C-H bond activation at the C-6 position to form a palladacycle intermediate. This step is often directed by a coordinating group on the substrate.

  • Oxidative addition of the iodinating agent (e.g., NIS) to the palladacycle, forming a Pd(IV) intermediate.

  • Reductive elimination of the 6-iodo-quinazolin-4-one product, regenerating the Pd(II) catalyst.

Conclusion

The palladium-catalyzed C-H iodination of quinazolin-4-ones represents a highly efficient and regioselective method for the synthesis of 6-iodo derivatives. These protocols provide a solid foundation for researchers to explore the synthesis of novel quinazolinone-based compounds for drug discovery and other applications. Further optimization of catalyst systems, ligands, and reaction conditions may lead to even more versatile and sustainable synthetic routes. It is always recommended to perform a thorough literature search for the specific substrate of interest and to conduct small-scale optimization experiments before scaling up any reaction.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 6-iodo-6H-quinazolin-4-one. This scaffold is a key starting material for the development of potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology drug discovery.

Introduction

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors such as gefitinib and erlotinib. The presence of an iodine atom at the 6-position of the quinazolinone ring offers a strategic handle for introducing a wide range of molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

This document outlines a general synthetic strategy for preparing 4-anilino-6-aryl-quinazolin-4-one derivatives, which are potent ATP-competitive kinase inhibitors. Detailed experimental procedures for key synthetic transformations and in vitro biological assays are provided to guide researchers in the synthesis and evaluation of novel kinase inhibitors based on this scaffold.

Synthetic Strategy

The overall synthetic approach to 4-anilino-6-aryl-quinazolin-4-one kinase inhibitors from this compound involves a three-step sequence as illustrated in the workflow diagram below.

G start This compound step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) start->step1 intermediate1 6-Aryl-6H-quinazolin-4-one step1->intermediate1 step2 Chlorination (e.g., SOCl2 or POCl3) intermediate1->step2 intermediate2 4-Chloro-6-aryl-quinazoline step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Substituted Aniline) intermediate2->step3 final_product Target Kinase Inhibitor (4-Anilino-6-aryl-quinazolin-4-one) step3->final_product EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis PI3K_Akt_Pathway RTK RTK (EGFR/VEGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Iodo-6H-Quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for assessing the antimicrobial efficacy of 6-iodo-6H-quinazolin-4-one derivatives. The protocols detailed herein cover preliminary screening, determination of minimum inhibitory and bactericidal concentrations, and an overview of the likely mechanism of action.

Introduction to Quinazolinone Derivatives as Antimicrobial Agents

Quinazolinone scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a halogen, such as iodine, at the 6-position of the quinazolinone ring can modulate the physicochemical properties of the molecule, potentially enhancing its antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the quinazolinone ring are crucial for their biological activity. The primary antibacterial mechanism of action for many quinazolinone derivatives is believed to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Experimental Protocols

A systematic evaluation of antimicrobial activity involves a tiered approach, beginning with a qualitative screening assay, followed by quantitative determination of the minimum inhibitory and bactericidal concentrations.

Preliminary Screening of Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth or Nutrient Broth)

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (solvent used to dissolve the test compounds)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.

  • Preparation of Wells:

    • After the inoculum has dried, use a sterile cork borer to punch equidistant wells in the agar.

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved this compound derivative solution into a designated well.

    • Add the same volume of the positive and negative controls to their respective wells.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Observation and Measurement:

    • After incubation, observe the plates for the presence of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Quantitative Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Cultures of test microorganisms

  • This compound derivatives of known concentration

  • Positive control (standard antibiotic)

  • Negative control (MHB alone)

  • Growth control (MHB with inoculum)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a plate reader at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed after the MIC has been determined.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation

The antimicrobial activity of a series of 6-iodoquinazoline-based Schiff bases is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDBacillus subtilisStaphylococcus aureusAspergillus fumigatusSyncephalastrum racemosum
10 1.903.915.6362.50
15 3.97.8131.25125

Data extracted from a study on 6-iodoquinazoline-based Schiff bases and may not be representative of all this compound derivatives.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screening Screening cluster_quantitative Quantitative Analysis prep_culture Prepare Bacterial Culture (0.5 McFarland) agar_well Agar Well Diffusion Assay prep_culture->agar_well mic_assay Broth Microdilution (MIC Determination) prep_culture->mic_assay prep_compound Prepare this compound Derivative Solutions prep_compound->agar_well prep_compound->mic_assay measure_zone Measure Zone of Inhibition agar_well->measure_zone measure_zone->mic_assay Active Compounds mbc_assay Subculture for MBC (MBC Determination) mic_assay->mbc_assay read_results Read MIC and MBC Values mbc_assay->read_results

Caption: Workflow for antimicrobial activity evaluation.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G cluster_bacterium Bacterial Cell compound This compound Derivative dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils dna_break Double-Strand DNA Break dna_gyrase->dna_break Stabilizes cleavage complex relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Introduces negative supercoils replication_fork Replication Fork supercoiled_dna->replication_fork Allows progression of cell_death Bacterial Cell Death dna_break->cell_death Leads to

Caption: Inhibition of DNA gyrase by quinazolinone derivatives.

References

Application of 6-Iodo-6H-quinazolin-4-one Derivatives in Radiolabeling Studies for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-QZ-RL-2025-01

Introduction

Derivatives of 6-iodo-6H-quinazolin-4-one serve as promising precursors for the development of radiolabeled agents in targeted cancer therapy and imaging. A key application lies in a strategy known as Enzyme-Mediated Insolubilization Therapy (EMIT) or Enzyme-Mediated Cancer Imaging and Therapy (EMCIT). This approach utilizes a water-soluble, non-toxic, radiolabeled prodrug that is selectively converted into a water-insoluble, radioactive precipitate by enzymes overexpressed in the tumor microenvironment, such as placental alkaline phosphatase (PLAP). This targeted precipitation allows for the localized delivery and retention of therapeutic radionuclides within solid tumors, minimizing systemic toxicity.[1][2]

This document provides detailed protocols and data related to the synthesis, radiolabeling, and preclinical evaluation of a key derivative, 2-(2'-hydroxyphenyl)-6-iodo-4-(3H)-quinazolinone, and its phosphorylated prodrug.

Principle of Enzyme-Mediated Insolubilization Therapy (EMIT)

The EMIT strategy is based on the enzymatic conversion of a soluble prodrug into an insoluble drug at the target site. In the context of this compound derivatives, a phosphate group is added to the core molecule to enhance its solubility. This phosphorylated prodrug is then radiolabeled, typically with Iodine-125 (¹²⁵I). When the radiolabeled prodrug reaches a tumor site with high alkaline phosphatase activity, the enzyme cleaves the phosphate group, leading to the formation of the insoluble, radiolabeled 2-(2'-hydroxyphenyl)-6-iodo-4-(3H)-quinazolinone, which precipitates and is retained in the tumor's extracellular space.[1]

EMIT_Principle cluster_bloodstream Bloodstream (Systemic Circulation) cluster_tumor Tumor Microenvironment cluster_retention Therapeutic Effect Prodrug Soluble Radiolabeled Prodrug (¹²⁵I-IPD) ALP Alkaline Phosphatase (ALP) (Overexpressed) Prodrug->ALP Hydrolysis Precipitate Insoluble Radioactive Precipitate (¹²⁵I-ID) ALP->Precipitate Enzymatic Conversion Radiation Localized Radiation Delivery Precipitate->Radiation Retention & Decay

Caption: Workflow of Enzyme-Mediated Insolubilization Therapy (EMIT).

Experimental Protocols

Protocol 1: Synthesis of Ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone ([¹²⁵I]IPD)

This protocol describes the synthesis of the water-soluble, radiolabeled prodrug.

Materials:

  • 2-(2'-hydroxyphenyl)-6-iodo-4-(3H)-quinazolinone ([¹²⁵I]ID)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Anhydrous pyridine

  • Ammonium hydroxide

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Phosphorylation:

    • Dissolve ¹²⁵I-labeled 2-(2'-hydroxyphenyl)-6-iodo-4-(3H)-quinazolinone in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Add phosphorus oxychloride dropwise while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Hydrolysis:

    • Slowly add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride.

    • Neutralize the solution with ammonium hydroxide.

  • Precipitation and Purification:

    • Precipitate the crude product by adding diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the product using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and radio-TLC.

Protocol 2: In Vitro Enzymatic Conversion Assay

This protocol assesses the conversion of the soluble prodrug to the insoluble precipitate by alkaline phosphatase.

Materials:

  • ¹²⁵I-labeled ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone ([¹²⁵I]IPD)

  • Placental alkaline phosphatase (PLAP)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

  • Scintillation counter

Procedure:

  • Prepare a solution of [¹²⁵I]IPD in the reaction buffer at various concentrations.

  • Add PLAP to initiate the enzymatic reaction.

  • Incubate the mixture at 37°C for different time points.

  • At each time point, stop the reaction (e.g., by adding a strong acid).

  • Centrifuge the samples to separate the precipitated, insoluble product from the soluble prodrug.

  • Measure the radioactivity in the supernatant and the pellet using a scintillation counter to determine the percentage of conversion.

Protocol 3: Biodistribution Studies in a Mouse Model

This protocol evaluates the in vivo distribution and tumor targeting of the radiolabeled prodrug.

Materials:

  • ¹²⁵I-labeled ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone ([¹²⁵I]IPD)

  • Tumor-bearing mice (e.g., with tumors known to overexpress alkaline phosphatase)

  • Saline solution

  • Gamma counter

Procedure:

  • Administer a known amount of [¹²⁵I]IPD intravenously to tumor-bearing mice.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound precursor Radioiodination Radioiodination with ¹²⁵I Start->Radioiodination Phosphorylation Phosphorylation Radioiodination->Phosphorylation Purification HPLC Purification Phosphorylation->Purification FinalProdrug ¹²⁵I-IPD (Soluble Prodrug) Purification->FinalProdrug EnzymeAssay Enzymatic Conversion Assay (with ALP) FinalProdrug->EnzymeAssay AnimalModel IV Injection in Tumor-Bearing Mice FinalProdrug->AnimalModel CellUptake Cellular Uptake & Precipitation Studies EnzymeAssay->CellUptake Biodistribution Biodistribution Studies AnimalModel->Biodistribution Imaging SPECT/CT Imaging AnimalModel->Imaging

Caption: General experimental workflow for radiolabeled quinazolinone derivatives.

Data Presentation

Table 1: In Vitro Conversion of [¹²⁵I]IPD to [¹²⁵I]ID by Placental Alkaline Phosphatase (PLAP)
[¹²⁵I]IPD Concentration (µM)Incubation Time (min)% Conversion to [¹²⁵I]ID
101525.3 ± 2.1
103048.7 ± 3.5
106085.1 ± 4.2
501545.8 ± 3.9
503078.2 ± 5.1
506095.6 ± 2.8

Data are presented as mean ± standard deviation and are hypothetical, based on trends described in the literature.

Table 2: Biodistribution of [¹²⁵I]IPD in Tumor-Bearing Mice (48 hours post-injection)
Tissue% Injected Dose per Gram (%ID/g)
Blood0.15 ± 0.03
Heart0.21 ± 0.05
Lungs0.35 ± 0.08
Liver0.89 ± 0.12
Spleen0.28 ± 0.06
Kidneys0.65 ± 0.10
Muscle0.12 ± 0.02
Bone0.18 ± 0.04
Tumor4.75 ± 0.55

Data are presented as mean ± standard deviation and are hypothetical, based on trends described in the literature showing minimal retention in most tissues and accumulation in ALP-rich regions.[1]

Conclusion

The use of this compound derivatives in radiolabeling studies, particularly for the EMIT/EMCIT approach, demonstrates significant potential for targeted cancer therapy. The high tumor retention observed in preclinical models suggests that this class of compounds can effectively deliver a therapeutic dose of radiation to the tumor site while minimizing off-target effects. Further research, including studies with other therapeutic radionuclides, is warranted to fully explore the clinical utility of this promising strategy.

References

Application Note and Protocols: Assessing VEGFR-2 Inhibition by 6-iodo-6H-quinazolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth, invasion, and metastasis.[1][4] Consequently, VEGFR-2 has emerged as a critical target for the development of anti-angiogenic therapies.[1][5] Quinazolinone-based compounds have shown promise as potent inhibitors of various protein kinases, including VEGFR-2.[6][7][8][9] This document provides a detailed experimental framework for assessing the inhibitory potential of novel 6-iodo-6H-quinazolin-4-one analogs against VEGFR-2.

The protocols outlined below cover essential in vitro and in vivo assays to characterize the efficacy and mechanism of action of these compounds. These include direct enzymatic assays, cell-based assays for proliferation and migration, and a conceptual framework for in vivo tumor xenograft studies.

Key Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][10] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][11]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability mTOR->Proliferation

Caption: VEGFR-2 signaling cascade upon VEGF-A binding.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of the this compound analogs to inhibit the enzymatic activity of recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (e.g., from Sino Biological Inc.)

  • VEGFR-2 Kinase Assay Kit (e.g., from GENMED SCIENTIFICS INC.)[12]

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib, Sunitinib)[6][13][14]

  • ATP and substrate peptide

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a 4x reaction cocktail containing recombinant VEGFR-2 enzyme in kinase buffer.

  • Add the test compounds at various concentrations (e.g., 0.1 nM to 100 µM) or DMSO (vehicle control) to the wells of a 96-well plate.[12]

  • Add the 4x reaction cocktail to each well and incubate for 5-10 minutes at room temperature.[12]

  • Initiate the kinase reaction by adding a 2x ATP/substrate peptide cocktail to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[15][16]

Materials:

  • HUVECs or other relevant endothelial cell lines

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., SDS-HCl or DMSO)[17]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[15][17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of the test compounds on the migratory capacity of endothelial cells, a crucial step in angiogenesis.[19][20][21]

Materials:

  • HUVECs or other relevant endothelial cell lines

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Cell culture medium with reduced serum

  • Test compounds dissolved in DMSO

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.[19][22][23]

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[19][21][22][23]

  • Wash the wells twice with PBS to remove detached cells.[19]

  • Replace the medium with fresh low-serum medium containing various concentrations of the test compounds or DMSO (vehicle control).

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.[21]

  • Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial scratch area and compare the migration rates between treated and control groups.[20]

In Vivo Tumor Xenograft Model

This in vivo assay assesses the anti-tumor efficacy of the lead compounds in a living organism.[24][25]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to be dependent on angiogenesis (e.g., HCT-116, A549)

  • Test compounds formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject human tumor cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Measure the tumor volume using calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Compare the tumor growth inhibition in the treated groups relative to the control group.

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison of the inhibitory activities of the this compound analogs.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

Compound IDVEGFR-2 IC50 (nM)
Analog 1[Insert Value]
Analog 2[Insert Value]
Analog 3[Insert Value]
Sorafenib588 ± 60[8]
Sunitinib83.20[14]

Table 2: In Vitro Anti-proliferative Activity against HUVECs

Compound IDHUVEC IC50 (µM)
Analog 1[Insert Value]
Analog 2[Insert Value]
Analog 3[Insert Value]
Doxorubicin8.28[8]
Cabozantinib9.10[26]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Analog X (dose)[Insert Value]
Positive Control (dose)[Insert Value]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow and the logical relationship between the different assays.

Experimental_Workflow Synthesis Synthesis of This compound analogs KinaseAssay In Vitro VEGFR-2 Kinase Assay Synthesis->KinaseAssay CellProliferation Cell Proliferation Assay (MTT) KinaseAssay->CellProliferation Potent inhibitors CellMigration Cell Migration Assay (Wound Healing) CellProliferation->CellMigration InVivo In Vivo Tumor Xenograft Model CellMigration->InVivo Most active compounds DataAnalysis Data Analysis & SAR Studies InVivo->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: High-level workflow for inhibitor screening.

Assay_Logic Target VEGFR-2 Target Enzymatic Enzymatic Inhibition (Biochemical Assay) Target->Enzymatic Cellular Cellular Effects (Cell-based Assays) Enzymatic->Cellular Validates Organismal Organismal Efficacy (In Vivo Model) Cellular->Organismal Predicts Proliferation Inhibition of Proliferation Cellular->Proliferation Migration Inhibition of Migration Cellular->Migration TumorGrowth Inhibition of Tumor Growth Organismal->TumorGrowth

References

Application Notes and Protocols for the Use of 6-Iodo-6H-quinazolin-4-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solid-phase synthesis of 6-iodoquinazolin-4-one, a valuable building block in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure found in numerous biologically active compounds. The presence of an iodine atom at the 6-position offers a versatile handle for further chemical diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for screening. The protocols outlined below describe a traceless solid-phase synthesis approach, starting from the immobilization of 5-iodoanthranilic acid on a solid support, followed by on-resin cyclization and subsequent cleavage to yield the target compound.

Introduction

Quinazolin-4-ones are a class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In the quest for novel therapeutics, the ability to rapidly synthesize and diversify lead compounds is paramount. Solid-phase synthesis offers a powerful platform for the generation of combinatorial libraries of such molecules.

The 6-iodoquinazolin-4-one scaffold is of particular interest as the iodo-substituent serves as a key functional group for late-stage functionalization. This allows for the introduction of various aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategy enables the exploration of the structure-activity relationship (SAR) around the quinazolinone core, which is crucial for the optimization of drug candidates.

These application notes provide a comprehensive guide to the solid-phase synthesis of 6-iodoquinazolin-4-one, including detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and potential diversification pathways.

Data Presentation

Table 1: Summary of Reagents and Loading Efficiency for Solid-Phase Synthesis
StepReagent/ResinPurposeTypical Loading/ExcessReference
1 Merrifield Resin (chloromethyl polystyrene)Solid Support1.0-1.5 mmol/g[1][2]
2 5-Iodoanthranilic AcidStarting Material2.0 eq.
3 Cesium Carbonate (Cs₂CO₃)Base for Loading0.5 eq.[1][2]
4 N,N-Dimethylformamide (DMF)Solvent-[1][2]
5 Formic AcidCyclization Reagent10 eq.[2][3]
6 N,N'-Diisopropylcarbodiimide (DIC)Coupling Agent5 eq.[2]
7 Trifluoroacetic Acid (TFA)Cleavage Reagent-[4]
8 Triisopropylsilane (TIS)Scavenger2.5% (v/v)[4]
9 Dichloromethane (DCM)Solvent-[4]
Table 2: Representative Yields and Purity for Solid-Phase Quinazolinone Synthesis*
CompoundMolecular WeightOverall Yield (%)Purity (HPLC, %)
6-Iodoquinazolin-4-one272.0465-75>90
2-Methyl-6-iodoquinazolin-4-one286.0760-70>90

*Data is representative and compiled from analogous solid-phase syntheses of substituted quinazolinones. Actual yields and purities may vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Loading of 5-Iodoanthranilic Acid onto Merrifield Resin

This protocol describes the attachment of the starting material, 5-iodoanthranilic acid, to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method.[1][2]

Materials:

  • Merrifield Resin (1.0 mmol/g substitution)

  • 5-Iodoanthranilic Acid

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Solid-phase synthesis vessel

Procedure:

  • In a round-bottom flask, dissolve 5-iodoanthranilic acid (2.0 eq. relative to resin capacity) in a minimal amount of methanol.

  • Add cesium carbonate (0.5 eq.) dissolved in a small amount of water.

  • Remove the solvent under reduced pressure to obtain the cesium salt of 5-iodoanthranilic acid as a dry powder.

  • Swell the Merrifield resin (1.0 eq.) in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and add a solution of the cesium salt of 5-iodoanthranilic acid in DMF to the swollen resin.

  • Heat the reaction mixture to 50°C and agitate for 12-16 hours.

  • Allow the resin to cool to room temperature.

  • Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

  • The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released 5-iodoanthranilic acid via UV-Vis spectroscopy or HPLC.

Protocol 2: On-Resin Cyclization to form 6-Iodoquinazolin-4-one

This protocol details the cyclization of the resin-bound 5-iodoanthranilic acid to form the quinazolinone ring system.

Materials:

  • Resin-bound 5-iodoanthranilic acid

  • Formic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound 5-iodoanthranilic acid in DMF.

  • Drain the DMF and add a solution of formic acid (10 eq.) and DIC (5 eq.) in DMF.

  • Agitate the reaction mixture at room temperature for 24 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of 6-Iodoquinazolin-4-one from the Solid Support

This protocol describes the cleavage of the final product from the solid support using a standard trifluoroacetic acid (TFA) cocktail.[4]

Materials:

  • Resin-bound 6-iodoquinazolin-4-one

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Swell the resin-bound 6-iodoquinazolin-4-one in DCM.

  • Drain the DCM and add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA and DCM, and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether.

  • Wash the product with cold diethyl ether and dry under vacuum.

  • The crude 6-iodoquinazolin-4-one can be purified by preparative HPLC or recrystallization.

Mandatory Visualization

SPS_Workflow Resin Merrifield Resin Loaded_Resin Resin-bound 5-Iodoanthranilic Acid Resin->Loaded_Resin   Loading   (Protocol 1) Cyclized_Resin Resin-bound 6-Iodoquinazolin-4-one Loaded_Resin->Cyclized_Resin   Cyclization   (Protocol 2) Final_Product 6-Iodoquinazolin-4-one Cyclized_Resin->Final_Product   Cleavage   (Protocol 3)

Caption: Solid-phase synthesis workflow for 6-iodoquinazolin-4-one.

Diversification_Pathway Start 6-Iodoquinazolin-4-one Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Library Diverse Quinazolinone Library Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Diversification pathways of 6-iodoquinazolin-4-one.

References

Application Notes and Protocols for Cell-Based Assays of 6-iodo-6H-quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. Notably, the quinazolinone scaffold is a key structural feature in several approved kinase inhibitors. The 6-iodo-6H-quinazolin-4-one core, in particular, serves as a crucial intermediate in the synthesis of targeted therapies like Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] This structural similarity suggests that novel this compound derivatives may exert their anticancer effects through the modulation of these and other related signaling pathways.

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of novel this compound derivatives. These assays are designed to assess their cytotoxic and cytostatic effects, their ability to induce programmed cell death (apoptosis), their impact on cell cycle progression, and their potential to inhibit key cellular signaling pathways.

Data Presentation: Summary of Biological Activity

The following tables summarize the in vitro cytotoxic activity of representative 6-iodo-quinazolin-4-one derivatives against a panel of human cancer cell lines. This data is provided as an example of how to present quantitative results from the cell viability assays described herein.

Table 1: Cytotoxicity of 6-iodo-2-methylquinazolin-4-(3H)-one Derivatives

CompoundHL60 (IC50, µM)U937 (IC50, µM)HeLa (IC50, µM)T98G (IC50, µM)
3a 2130>200>200
3b 4245>200>200
3d >200>20010>200
3e >200>200>20012
3h >200>200>20022
Paclitaxel (Control) <1<1<1<1

Data adapted from a study on new iodinated 4-(3H)-quinazolinones.[3] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Cytotoxicity of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one Derivatives

CompoundMCF-7 (IC50, µM)HeLa (IC50, µM)HepG2 (IC50, µM)HCT-8 (IC50, µM)
Compound A 0.81.21.51.1
Compound B 1.11.82.01.6
Compound C 0.91.41.71.3
Doxorubicin (Control) 1.21.51.81.4

Hypothetical data based on findings that some derivatives exhibited broad-spectrum antitumor activity, in some cases better than the standard drug Doxorubicin.[4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphorylated Signaling Proteins

Principle: Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway. Inhibition of kinases like EGFR and HER2 by the this compound derivatives is expected to decrease the phosphorylation of downstream targets such as Akt and ERK.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A431 for high EGFR, SK-BR-3 for high HER2)

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if investigating ligand-stimulated phosphorylation.

  • Pre-treat the cells with the this compound derivatives for 1-2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., EGF) for 10-15 minutes, if applicable.

  • Wash the cells with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras P HER2 HER2 HER2->PI3K P HER2->Ras P Quinazolinone This compound derivative Quinazolinone->EGFR Quinazolinone->HER2 Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: EGFR/HER2 signaling pathway and the putative inhibitory action of this compound derivatives.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Cancer Cell Line seed Seed Cells in Multi-well Plate start->seed treat Treat with This compound derivatives seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle western Western Blot (p-Akt, p-ERK) incubate->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Phosphorylation western->protein_quant end End: Characterize Biological Activity ic50->end apoptosis_quant->end cell_cycle_dist->end protein_quant->end

Caption: General experimental workflow for the characterization of this compound derivatives.

Logical_Relationship compound This compound derivative inhibition Inhibition of EGFR/HER2 Kinase Activity compound->inhibition downstream Decreased Downstream Signaling (p-Akt, p-ERK) inhibition->downstream arrest Cell Cycle Arrest (G1 or G2/M) downstream->arrest apoptosis Induction of Apoptosis downstream->apoptosis cytotoxicity Decreased Cell Viability & Proliferation arrest->cytotoxicity apoptosis->cytotoxicity

Caption: Logical relationship from kinase inhibition to cellular outcomes for this compound derivatives.

References

Application Notes and Protocols for the Functionalization of the 6-Position of the Quinazolinone Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies for the functionalization of the 6-position of the quinazolinone ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The protocols outlined below focus on key transformations, including palladium-catalyzed cross-coupling reactions and the introduction of versatile functional groups like nitro and amino moieties, which serve as handles for further derivatization.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a fused heterocyclic system composed of a benzene ring and a pyrimidine ring.[4] This structural motif is found in over 200 natural alkaloids and is a key component of several approved drugs, highlighting its therapeutic potential.[1] Functionalization of the quinazolinone ring, particularly at the 6-position, has been shown to modulate the pharmacological properties of these molecules, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5]

Key Functionalization Strategies at the 6-Position

The strategic modification of the 6-position of the quinazolinone ring is a common approach in the design of novel therapeutic agents. The most prevalent methods involve the introduction of substituents through palladium-catalyzed cross-coupling reactions on a 6-halo-quinazolinone precursor or by derivatization of a 6-amino or 6-nitro-quinazolinone intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds.[6][7] These reactions typically involve the coupling of a 6-halo-quinazolinone (e.g., 6-bromo-quinazolinone) with an organoboron reagent in the presence of a palladium catalyst and a base.[8][9] This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 6-position.

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction to functionalize the 6-position of a quinazolinone.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: 6-Halo-quinazolinone Arylboronic acid Pd Catalyst & Ligand Base solvent Add Solvent (e.g., Toluene/H2O, Dioxane) reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat Reaction (e.g., 80-120 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor filter Filter Mixture (e.g., through Celite) monitor->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from procedures described for Suzuki-Miyaura reactions on haloquinazolines.[9]

Materials:

  • 6-bromo-2-methylquinazolin-4(3H)-one

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)

  • Sodium carbonate (Na2CO3) (2 M aqueous solution, 2 equivalents)

  • Toluene and Water (or DME)

  • Argon (or Nitrogen) gas

  • Two-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a two-necked round-bottom flask, add 6-bromo-2-methylquinazolin-4(3H)-one (1 mmol) and the palladium catalyst (0.03 mmol).

  • Flush the flask with argon for 10-15 minutes.

  • Add the solvent (e.g., 10 mL of DME or a mixture of toluene and water).

  • Stir the mixture for 20 minutes under an argon atmosphere.

  • Add the arylboronic acid (1.1 mmol) followed by the 2 M aqueous sodium carbonate solution (2 mmol).

  • Heat the reaction mixture to 120°C (oil bath temperature) and reflux until the starting material is consumed (monitored by TLC).[9]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-aryl-2-methylquinazolin-4(3H)-one.

Functionalization via 6-Nitro and 6-Amino Intermediates

Another common strategy involves the nitration of the quinazolinone ring at the 6-position, followed by reduction to the 6-amino derivative. The 6-amino group can then be further functionalized.

Amino_Functionalization start Quinazolin-4(3H)-one nitro 6-Nitro-quinazolin- 4(3H)-one start->nitro Nitration (HNO3/H2SO4) amino 6-Amino-quinazolin- 4(3H)-one nitro->amino Reduction (e.g., SnCl2/HCl) acyl 6-Acylamino-quinazolin- 4(3H)-one amino->acyl Acylation (Acyl chloride/Pyridine) EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K/Akt Pathway EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Substituted Quinazolinone Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

References

Application Notes and Protocols: Synthesis and Use of Fluorescent Probes from 6-Iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of novel fluorescent probes derived from 6-iodo-6H-quinazolin-4-one and their application in cellular imaging. The quinazolinone scaffold is a valuable platform for the development of fluorescent probes due to its excellent biocompatibility, low toxicity, and tunable photophysical properties. By leveraging the versatility of the Suzuki-Miyaura cross-coupling reaction, a diverse library of fluorescent probes can be generated from a common 6-iodo-quinazolinone precursor, enabling a wide range of applications in biological research and drug development.

I. Synthesis of 6-Aryl-Quinazolin-4-one Fluorescent Probes

The core synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid or ester functionalized with a fluorophore. This reaction allows for the efficient formation of a carbon-carbon bond at the 6-position of the quinazolinone ring system.

General Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling 6-Iodo-quinazolin-4-one 6-Iodo-quinazolin-4-one Fluorescent Probe 6-Aryl-quinazolin-4-one Fluorescent Probe 6-Iodo-quinazolin-4-one->Fluorescent Probe + Fluorescent Arylboronic Acid Fluorescent Arylboronic Acid/Ester Fluorescent Arylboronic Acid->Fluorescent Probe + Pd Catalyst & Base Pd(PPh₃)₄, Na₂CO₃ Pd Catalyst & Base->Fluorescent Probe Solvent & Heat Solvent (e.g., DME), Heat (Microwave) Solvent & Heat->Fluorescent Probe

Caption: General scheme of Suzuki-Miyaura cross-coupling for probe synthesis.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a method for the synthesis of 6-aryl-quinazolin-4(3H)-ones and is suitable for generating a variety of fluorescent probes.[1]

Materials:

  • 6-Iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (or other 6-iodo-quinazolin-one derivative)

  • Arylboronic acid or pinacol ester (e.g., 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for a blue-emitting probe)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (0.5 mmol, 1.0 eq.).

  • Add the desired arylboronic acid (0.55 mmol, 1.1 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.04 eq.).

  • Add sodium carbonate (1.25 mmol, 2.5 eq.).

  • Add 1,2-dimethoxyethane (DME) (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 20 minutes with a power of 250 W.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-quinazolin-4-one fluorescent probe.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

II. Photophysical Properties of Quinazolinone-Based Fluorescent Probes

The photophysical properties of the synthesized probes are crucial for their application in fluorescence microscopy. These properties are highly dependent on the nature of the aryl group introduced at the 6-position. The following table summarizes representative photophysical data for a series of donor-acceptor quinazoline-based fluorophores, illustrating the tunable nature of their emission.

CompoundDonor Group (at position 4 or 7)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
1 Amino369414450.847
2 N-Morpholino403450470.876
3 N-Piperidino41550085-
4 N-Phenoxazino42051494-
5 N-Carbazolyl444575131-
6 Amino39741215-
7 N-Morpholino400458580.433
8 N-Piperidino411519108-
9 N-Phenoxazino45653377-
10 N-Carbazolyl436597161-

Data adapted from a study on 4- or 7-donor substituted quinazolines in cyclohexane. The specific substitution pattern and solvent will influence the photophysical properties.

III. Application in Live-Cell Imaging

Quinazolinone-based fluorescent probes can be designed to localize within specific cellular organelles, such as mitochondria and lysosomes, making them valuable tools for studying organelle dynamics and function.

Experimental Workflow for Live-Cell Imaging

G cluster_0 Cell Preparation cluster_1 Probe Staining cluster_2 Fluorescence Microscopy A Seed cells on glass-bottom dish B Culture overnight (37°C, 5% CO₂) A->B C Prepare probe working solution in media B->C D Incubate cells with probe (e.g., 30-60 min) C->D E Wash cells with fresh media (optional) D->E F Mount dish on microscope stage E->F G Locate cells and focus F->G H Acquire images using appropriate filter sets G->H

Caption: A typical workflow for live-cell imaging with fluorescent probes.

Protocol for Staining Mitochondria in Live Cells

This protocol provides a general guideline for staining mitochondria using a custom-synthesized quinazolinone-based probe. Optimization of probe concentration and incubation time is recommended for each cell line and probe.

Materials:

  • Live cells cultured on glass-bottom imaging dishes

  • Synthesized quinazolinone fluorescent probe (stock solution in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Prepare a working solution of the quinazolinone probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 50-200 nM.

  • Remove the existing medium from the cultured cells.

  • Add the probe-containing medium to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • (Optional but recommended) After incubation, gently aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or fresh medium to reduce background fluorescence.

  • Add fresh, pre-warmed complete medium to the cells.

  • Immediately proceed to image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific probe.

Protocol for Staining Lysosomes in Live Cells

This protocol outlines a general procedure for labeling lysosomes. The acidic environment of lysosomes can often be exploited for probe design, leading to accumulation and enhanced fluorescence.

Materials:

  • Live cells cultured on glass-bottom imaging dishes

  • Synthesized quinazolinone fluorescent probe (stock solution in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a working solution of the lysosome-targeting quinazolinone probe in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but can start in the range of 100-500 nM.

  • Remove the culture medium from the cells and add the staining solution.

  • Incubate the cells for 30-60 minutes at 37°C.

  • After incubation, replace the staining solution with fresh, pre-warmed medium. A wash step is generally recommended to improve the signal-to-noise ratio.

  • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

IV. Signaling Pathway Visualization (Illustrative Example)

While the primary application of these probes is for imaging, they can be used to study cellular processes that involve the targeted organelles. For instance, a probe that localizes to the mitochondria could be used to study changes in mitochondrial morphology during apoptosis.

G cluster_0 Apoptotic Signaling cluster_1 Probe Application A Apoptotic Stimulus B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D H Visualize Mitochondrial Morphology Changes C->H E Caspase Activation D->E F Apoptosis E->F G Mitochondrial Probe G->C

Caption: Visualization of mitochondrial involvement in apoptosis.

This diagram illustrates how a mitochondria-targeting fluorescent probe can be used to observe changes in mitochondrial integrity, a key event in the intrinsic apoptotic pathway.

By following these protocols and leveraging the provided data, researchers can effectively synthesize and apply novel quinazolinone-based fluorescent probes for a variety of cell biology and drug discovery applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-iodo-6H-quinazolin-4-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: 5-iodoanthranilic acid or formamide may be impure. 3. Suboptimal catalyst: The chosen catalyst may not be effective, or no catalyst was used. 4. Hydrolysis of intermediate: The benzoxazinone intermediate is susceptible to hydrolysis.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields. 2. Reagent Purity: Ensure the purity of starting materials. Recrystallize 5-iodoanthranilic acid if necessary. Use freshly opened or properly stored formamide. 3. Catalyst Selection: The Niementowski reaction can be sensitive to the catalyst. While it can proceed without a catalyst, acidic or basic catalysts can improve the yield. Consider the addition of a Lewis acid catalyst like ZnCl₂ or a protic acid like acetic acid. 4. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis of the intermediate.
Formation of Side Products/Impurities 1. Decomposition of formamide: At high temperatures, formamide can decompose. 2. Side reactions of anthranilic acid: Self-condensation or other side reactions of 5-iodoanthranilic acid can occur. 3. Formation of N-formyl derivative: Incomplete cyclization can lead to the formation of N-formyl-5-iodoanthranilic acid.1. Temperature Control: Carefully control the reaction temperature to avoid excessive decomposition of formamide. 2. Stoichiometry and Reaction Conditions: Use the optimal stoichiometry of reactants. Gradual addition of one reactant to the other might minimize side reactions. 3. Ensure Complete Cyclization: Adequate reaction time and temperature are crucial for the final cyclization step.
Difficulty in Product Isolation and Purification 1. Product solubility: The product may have limited solubility in common organic solvents. 2. Presence of unreacted starting materials: Unreacted 5-iodoanthranilic acid can co-precipitate with the product. 3. Formation of tarry byproducts: High temperatures can sometimes lead to the formation of polymeric or tarry materials.1. Solvent Selection: Use a suitable solvent for recrystallization. Based on its structure, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot ethanol could be effective. 2. Washing: Wash the crude product with a solvent in which the starting material is soluble but the product is not, such as cold ethanol or water. 3. Purification Techniques: Column chromatography on silica gel can be employed for purification if recrystallization is not effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Niementowski quinazoline synthesis, which involves the reaction of 5-iodoanthranilic acid with formamide, often with heating.[1] This reaction can be performed with or without a catalyst.

Q2: What is the role of a catalyst in this synthesis?

A2: A catalyst, typically a Lewis acid or a protic acid, can activate the carbonyl group of formamide, facilitating the initial nucleophilic attack by the amino group of 5-iodoanthranilic acid and promoting the subsequent cyclization, which can lead to higher yields and shorter reaction times.

Q3: Can I use other C1 sources instead of formamide?

A3: Yes, other C1 sources like formamidine acetate have been used in the synthesis of quinazolinones. However, formamide is often preferred due to its low cost and availability.

Q4: My product is a brown powder. Is this normal?

A4: Yes, 6-iodo-4(H)-quinazolinone is often described as a brown powder. However, the color can be an indication of purity. A darker color may suggest the presence of impurities. Recrystallization can help in obtaining a purer, lighter-colored product.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared with the literature value (typically around 272-274°C).

Data Presentation

The following table summarizes the reported yields of this compound synthesis under different catalytic conditions, based on the reaction of 5-iodoanthranilic acid and formamide.

Catalyst Reaction Temperature (°C) Reaction Time (h) Yield (%) Reference
Acetic Acid and Diethylamine150292.3Patent EP1997812A1
Acetic Acid and Ammonia1502Not specifiedPatent EP1997812A1
No Catalyst>130Not specifiedGenerally lower yieldsGeneral Niementowski Reaction

Experimental Protocols

Synthesis of this compound from 5-iodoanthranilic acid and Formamide

This protocol is adapted from a patented procedure and represents a high-yield method for the synthesis of this compound.

Materials:

  • 5-iodoanthranilic acid

  • Formamide

  • Acetic acid

  • Diethylamine

  • Nitrogen gas

  • High-pressure autoclave with stirrer, thermometer, and pressure gauge

  • Crystallization solvent (e.g., ethanol)

  • Filtration apparatus

Procedure:

  • In a nitrogen atmosphere, charge a 25 mL high-pressure autoclave with 1.05 g (4 mmol) of 5-iodoanthranilic acid, 3.60 g (80 mmol) of formamide, 0.17 g (2.8 mmol) of acetic acid, and 0.17 g (2.8 mmol) of diethylamine.

  • Seal the autoclave and begin stirring the reaction mixture.

  • Heat the mixture to 150°C and maintain this temperature for 2 hours.

  • After 2 hours, cool the autoclave to room temperature.

  • Vent any residual pressure and open the autoclave.

  • Transfer the reaction mixture to a suitable flask.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 6-iodoquinazolin-4-one.

  • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 5-iodoanthranilic acid E Autoclave A->E Charge under N2 B Formamide B->E Charge under N2 C Acetic Acid C->E Charge under N2 D Diethylamine D->E Charge under N2 F Heat to 150°C E->F Seal and Stir G Stir for 2 hours F->G H Cool to RT G->H I Recrystallize from Ethanol H->I J Filter and Dry I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of This compound check_reaction Was the reaction monitored by TLC? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_reagents Are starting materials pure? check_reaction->check_reagents Yes optimize_conditions Increase reaction time or temperature. Consider microwave synthesis. incomplete->optimize_conditions final_product Improved Yield optimize_conditions->final_product purify_reagents Recrystallize 5-iodoanthranilic acid. Use fresh formamide. check_reagents->purify_reagents No check_catalyst Was a catalyst used? check_reagents->check_catalyst Yes purify_reagents->optimize_conditions add_catalyst Add a Lewis or protic acid catalyst (e.g., ZnCl2, Acetic Acid). check_catalyst->add_catalyst No check_conditions Were anhydrous conditions maintained? check_catalyst->check_conditions Yes add_catalyst->optimize_conditions ensure_anhydrous Use dry glassware and solvents. check_conditions->ensure_anhydrous No check_conditions->final_product Yes ensure_anhydrous->optimize_conditions

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Purification of 6-Iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-iodo-6H-quinazolin-4-one via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor Crystal Yield The chosen solvent is too effective at room temperature, keeping the product dissolved.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a mixed solvent system.
Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.Reduce the solvent volume by gentle heating and evaporation before cooling.[1]
The cooling process was too rapid, leading to the formation of fine precipitate instead of crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[2]
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve.Choose a solvent with a lower boiling point.[1]
The compound is precipitating from a supersaturated solution at a temperature above its melting point.Add a small amount of additional hot solvent to ensure complete dissolution before cooling.[1]
High levels of impurities are depressing the melting point of the mixture.Consider a pre-purification step, such as a wash with a suitable solvent or treatment with activated carbon to remove colored impurities.[1]
No Crystal Formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is supersaturated but lacks nucleation sites for crystal growth.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]
Discolored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
The compound itself is naturally a brown powder.[4]A brownish tint may be inherent to the product. Purity should be confirmed by analytical methods such as melting point determination or chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Based on literature for similar quinazolinone derivatives, ethanol is a promising solvent to try for recrystallization.[5] Quinazolinones, in general, show solubility in polar organic solvents such as DMF, DMSO, and THF, with solubility increasing with temperature.[4] The compound is also reported to be slightly soluble in heated methanol and DMSO.

Q2: My purified this compound is a brown powder. Is this normal?

Yes, the physical form of this compound is often described as a brown powder.[4] However, the color can also be indicative of impurities. It is crucial to verify the purity of the recrystallized product using analytical techniques such as melting point determination. The reported melting point is in the range of 272-274°C.[4]

Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

During the iodination of aromatic compounds, the formation of diiodo-substituted byproducts is a possibility. These can be difficult to remove by recrystallization due to low solubility. Additionally, unreacted starting materials or side-products from the quinazolinone ring formation can be present.

Q4: The recrystallization is not improving the purity of my compound significantly. What should I do?

If recrystallization is ineffective, consider alternative purification methods such as column chromatography. For quinazolinone derivatives, column chromatography on silica gel using a mixture of hexane and ethyl acetate has been reported to be effective.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value (272-274°C) to assess purity.[4]

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No filter_dry Filter and Dry Crystals oiling_out->filter_dry No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Change solvent oiling_out->troubleshoot_oiling Yes end Pure Product filter_dry->end troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve

Caption: A workflow diagram for troubleshooting the recrystallization of this compound.

References

troubleshooting byproduct formation in 6-iodo-6H-quinazolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-iodo-6H-quinazolin-4-one. This resource is intended for researchers, scientists, and professionals in drug development.

A Note on Tautomerism: this compound is a less common tautomeric form. The more stable and commonly isolated tautomers are 6-iodo-3,4-dihydroquinazolin-4-one (6-iodoquinazolin-4(3H)-one) and 6-iodo-1,4-dihydroquinazolin-4-one (6-iodoquinazolin-4(1H)-one). This guide will address the synthesis of the stable 6-iodoquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-iodoquinazolin-4(3H)-one?

The most common starting material is 2-amino-5-iodobenzoic acid, also known as 5-iodoanthranilic acid.[1][2]

Q2: What are the primary synthetic routes to 6-iodoquinazolin-4(3H)-one?

There are two primary routes:

  • One-pot reaction with formamide: This involves heating 2-amino-5-iodobenzoic acid with an excess of formamide.[3][4] This method is known as the Niementowski quinazolinone synthesis.[5][6][7]

  • Two-step synthesis via a benzoxazinone intermediate: This route involves first reacting 2-amino-5-iodobenzoic acid with acetic anhydride to form an intermediate, 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a nitrogen source, such as ammonia, to yield the quinazolinone.[8][9]

Q3: Why is my yield of 6-iodoquinazolin-4(3H)-one consistently low?

Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction temperature, moisture in the reaction, and formation of byproducts. Heating is a critical factor; for instance, in the Niementowski reaction, the yield can be significantly increased by raising the temperature to 130-135 °C.[3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.[3][10]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Question Probable Cause Suggested Solution
Why is my reaction not proceeding to completion, resulting in a low yield? Incomplete cyclization: The final ring-closing step is often the most challenging. This can be due to insufficient heating or reaction time.Increase the reaction temperature and/or extend the reaction time. For the Niementowski reaction with formamide, heating at 130-135°C for at least 2 hours is recommended.[3] For microwave-assisted synthesis, optimization of temperature and time is crucial.[9]
Moisture: The presence of water can hydrolyze intermediates, such as the benzoxazinone in the two-step synthesis, back to N-acetylanthranilic acid.[11]Ensure all glassware is thoroughly dried and use anhydrous solvents. For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen) can be beneficial. The addition of molecular sieves can also help to remove trace amounts of water.[11]
Incorrect stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.Carefully measure and use the correct molar ratios of starting materials as specified in the protocol. In the Niementowski reaction, an excess of formamide is typically used.[3][4]
Problem 2: Presence of Significant Impurities in the Crude Product
Question Probable Cause Suggested Solution
My crude product shows multiple spots on TLC. What are the likely byproducts? Unreacted 2-amino-5-iodobenzoic acid: This is a common impurity if the reaction is incomplete.Increase reaction time or temperature to drive the reaction to completion. The unreacted starting material can often be removed by recrystallization.
N-(2-carboxy-4-iodophenyl)formamide: This is the intermediate in the Niementowski reaction before cyclization. Its presence indicates incomplete ring closure.As with unreacted starting material, increasing the reaction temperature and time will promote cyclization to the desired product.
2-Acetamido-5-iodobenzoic acid: In the two-step synthesis using acetic anhydride, this is the intermediate before the formation of the benzoxazinone. It can also be formed by the hydrolysis of the benzoxazinone intermediate.[11]Ensure the complete conversion of the N-acetylated intermediate to the benzoxazinone by providing sufficient heat. Prevent hydrolysis by using anhydrous conditions.
Diacylated byproduct: The amino group of 2-amino-5-iodobenzoic acid can potentially be diacylated, leading to a more complex mixture.Use a controlled amount of the acylating agent (e.g., acetic anhydride) and monitor the reaction closely by TLC.
Problem 3: Difficulty in Product Purification
Question Probable Cause Suggested Solution
How can I effectively purify the final product? Similar polarity of product and byproducts: Unreacted starting materials and intermediates may have similar polarities to the product, making separation by column chromatography challenging.Recrystallization: This is a highly effective method for purifying quinazolinones. Ethanol is a commonly used solvent for recrystallization.[10][11]
Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.[10][12]
Washing: After the reaction, pouring the mixture into crushed ice or cold water can precipitate the crude product, which can then be filtered and washed to remove water-soluble impurities.[3][4]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Niementowski Reaction

This protocol is adapted from the general procedure for Niementowski quinazolinone synthesis.[3][6]

  • In a round-bottom flask, combine 2-amino-5-iodobenzoic acid (1 equivalent) and formamide (4-5 equivalents).

  • Heat the reaction mixture to 130-135°C with stirring for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., with a benzene:acetone 5:3 system).[3]

  • After completion, cool the mixture to room temperature and pour it into crushed ice or cold water.

  • Allow the precipitate to form over several hours.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from ethanol.

Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate

This protocol is based on the general synthesis of 2-methylquinazolinones.[8][9]

Step 1: Synthesis of 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one

  • In a flask, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in acetic anhydride (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours.

  • Allow the mixture to cool, which may result in the precipitation of the benzoxazinone intermediate.

  • Isolate the intermediate by filtration and wash with a non-polar solvent like n-heptane.

Step 2: Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one

  • Suspend the isolated 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one intermediate in a suitable solvent (e.g., ethanol).

  • Add a source of ammonia (e.g., ammonium acetate or bubble ammonia gas through the solution).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

  • Further purify by recrystallization if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions for Quinazolinone Synthesis
MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Niementowski (Conventional)Anthranilic AcidFormamide130-135296[3]
Niementowski (Microwave)Anthranilic AcidFormamide-0.1-0.2585-92[6]
Two-Step (Benzoxazinone)Anthranilic AcidAcetic Anhydride, then AmmoniaReflux1-2 (step 1), 2-4 (step 2)~80 (overall)[9]
Table 2: Potential Byproducts and Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Probable Origin
2-Amino-5-iodobenzoic acidC₇H₆INO₂263.03Unreacted starting material
N-(2-carboxy-4-iodophenyl)formamideC₈H₆INO₃291.04Incomplete cyclization in Niementowski reaction
2-Acetamido-5-iodobenzoic acidC₉H₈INO₃305.07Intermediate or hydrolysis byproduct in two-step synthesis

Mandatory Visualizations

Synthesis_Pathway cluster_0 Route 1: Niementowski Reaction cluster_1 Route 2: Benzoxazinone Intermediate 2_Amino_5_iodobenzoic_Acid_1 2-Amino-5-iodobenzoic Acid Intermediate_1 N-(2-carboxy-4-iodophenyl)formamide (Intermediate) 2_Amino_5_iodobenzoic_Acid_1->Intermediate_1 + Formamide Heat (130-135°C) Product_1 6-Iodoquinazolin-4(3H)-one Intermediate_1->Product_1 Cyclization (-H₂O) 2_Amino_5_iodobenzoic_Acid_2 2-Amino-5-iodobenzoic Acid Benzoxazinone 2-Methyl-6-iodo-4H-3,1- benzoxazin-4-one 2_Amino_5_iodobenzoic_Acid_2->Benzoxazinone + Acetic Anhydride Reflux Product_2 6-Iodo-2-methylquinazolin-4(3H)-one Benzoxazinone->Product_2 + NH₃ source Reflux

Caption: Synthetic routes to 6-iodoquinazolin-4(3H)-one derivatives.

Byproduct_Formation Start 2-Amino-5-iodobenzoic Acid Acetic_Anhydride Acetic Anhydride Benzoxazinone Benzoxazinone Intermediate Start->Benzoxazinone Acylation & Cyclization Desired_Product Desired Quinazolinone Product Benzoxazinone->Desired_Product + NH₃ Hydrolysis_Byproduct 2-Acetamido-5-iodobenzoic Acid Benzoxazinone->Hydrolysis_Byproduct + H₂O (Moisture) Hydrolysis_Byproduct->Start Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Increase_Conditions Increase reaction time/temperature Unreacted_SM->Increase_Conditions Yes Intermediate_Present Intermediate Present? Unreacted_SM->Intermediate_Present No Increase_Conditions->Check_TLC Re-run reaction Intermediate_Present->Increase_Conditions Yes Check_Moisture Check for moisture contamination. Use anhydrous conditions. Intermediate_Present->Check_Moisture No (Other Impurities) Purify Purify by recrystallization or column chromatography Check_Moisture->Purify End Pure Product Purify->End

References

Technical Support Center: Optimizing Coupling Reactions with 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-iodo-6H-quinazolin-4-one in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most common and effective methods for creating new carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinazolinone core include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions are invaluable for synthesizing a diverse range of derivatives.[1]

Q2: What is the general order of reactivity for aryl halides in these coupling reactions?

A2: Generally, the reactivity of the Csp²–halogen bond follows the order: C-I > C-Br >> C-Cl.[1] This makes this compound a highly reactive substrate for these transformations. However, in Buchwald-Hartwig aminations, aryl iodides can sometimes be challenging due to the inhibitory effects of the iodide formed during the reaction.

Q3: Are there any general considerations for handling the reagents and setting up the reactions?

A3: Yes, for optimal results, it is crucial to use pure starting materials. Liquid amines for Buchwald-Hartwig reactions should be purified by distillation or by passing through a plug of activated alumina. Solid reagents can be recrystallized. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.

Q4: Can microwave irradiation be used to accelerate these coupling reactions?

A4: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times compared to conventional heating for Suzuki couplings with 6-iodo-quinazolin-4-one derivatives.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired 6-aryl-6H-quinazolin-4-one.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a pre-catalyst or ensure in situ generation of the active Pd(0) species. Ensure the palladium source and ligand are of high quality.
Ineffective Base The choice of base is critical. For sterically hindered arylboronic acids, stronger bases like aqueous NaOH or Ba(OH)2 may be necessary. For substrates with base-sensitive functional groups, weaker bases like K2CO3 or Cs2CO3 are recommended.
Hydrolytic Deboronation of Boronic Acid This is a common side reaction, especially with electron-withdrawing groups on the boronic acid. Using anhydrous conditions or boronic esters (e.g., pinacol esters) can mitigate this issue. Shorter reaction times with a more active catalyst can also help "outrun" the deboronation.
Poor Solubility of Reagents Ensure the chosen solvent or solvent mixture (e.g., DME/water, toluene/water) effectively dissolves all reactants at the reaction temperature.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Potential Cause Troubleshooting Suggestion
Catalyst Inhibition by Iodide While aryl iodides are generally reactive, the generated iodide can sometimes inhibit the catalyst. Using bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of inactive palladium iodide dimers.[3]
β-Hydride Elimination This side reaction can lead to the formation of a hydrodehalogenated quinazolinone and an imine.[3] Using bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[4]
Base Incompatibility Strong bases like NaOtBu may not be compatible with certain functional groups on the amine or quinazolinone. Weaker bases like Cs2CO3 or K3PO4 offer better functional group tolerance, although they may require higher catalyst loadings or longer reaction times.
Amine Purity Impurities in the amine can poison the catalyst. Ensure the amine is of high purity.
Sonogashira Coupling

Issue: Low yield or recovery of starting material.

Potential Cause Troubleshooting Suggestion
Catalyst Deactivation The reaction is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed. Use of a copper(I) co-catalyst is standard, but copper-free conditions are also possible and may prevent certain side reactions.
Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction. It can be minimized by slowly adding the alkyne to the reaction mixture or by using copper-free conditions.
Base Selection An amine base like triethylamine or diethylamine is typically used and can often serve as the solvent.[5] The basicity needs to be sufficient to deprotonate the terminal alkyne.
Incomplete Reaction For less reactive substrates, increasing the temperature or using a more active catalyst system may be necessary.

Quantitative Data

Table 1: Suzuki-Miyaura Coupling of 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one with Various Aryl Boronic Acids.[2]

EntryAryl Boronic AcidProductYield (%) (Microwave)Yield (%) (Conventional)
3aPhenyl boronic acid6-phenyl-2-phenyl-3-methyl-quinazolin-4(3H)-one9285
3b4-Methylphenyl boronic acid6-(4-methylphenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one9082
3c4-Methoxyphenyl boronic acid6-(4-methoxyphenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one8880
3d4-Chlorophenyl boronic acid6-(4-chlorophenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one8578
3e4-Fluorophenyl boronic acid6-(4-fluorophenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one8679
3f3-Nitrophenyl boronic acid6-(3-nitrophenyl)-2-phenyl-3-methyl-quinazolin-4(3H)-one8275
3gNaphthalene-1-boronic acid6-(naphthalen-1-yl)-2-phenyl-3-methyl-quinazolin-4(3H)-one8072
3hThiophene-2-boronic acid6-(thiophen-2-yl)-2-phenyl-3-methyl-quinazolin-4(3H)-one7870

Reaction Conditions (Microwave): 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one (1 mmol), aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 mmol), ethylene glycol dimethyl ether (5 mL), 120°C, 5-10 min. Reaction Conditions (Conventional): Same as above, but heated at 80°C for 6-8 h.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the synthesis of 6-aryl-2-phenyl-3-methyl-quinazolin-4(3H)-ones and should be optimized for this compound.[2]

  • To a microwave vial, add this compound (1 equivalent), the desired aryl boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Add degassed ethylene glycol dimethyl ether.

  • Seal the vial and heat in a microwave reactor to 120°C for 5-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This is a general procedure and should be optimized for the specific amine and this compound.

  • In a glovebox, add this compound (1 equivalent), the desired amine (1.2 equivalents), a suitable palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents) to an oven-dried reaction tube.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Sonogashira Coupling Protocol

This is a general procedure that requires optimization.[5]

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.05 equivalents).

  • Add an anhydrous, degassed solvent (e.g., triethylamine or a mixture of DMF and an amine).

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60°C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Boronic Acid - Pd(PPh3)4 - K2CO3 solvent Add Degassed Solvent reagents->solvent heat Heat (Microwave or Conventional) solvent->heat monitor Monitor by TLC heat->monitor extract Aqueous Work-up: - Dilute with EtOAc - Wash with H2O, Brine monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Decision_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity/Side Reactions start Low or No Product Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive catalyst_solution Use pre-catalyst or fresh reagents. Ensure inert atmosphere. catalyst_inactive->catalyst_solution No base_check Is the base appropriate? catalyst_inactive->base_check Yes base_solution Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu). base_check->base_solution No solvent_check Are reagents soluble? base_check->solvent_check Yes solvent_solution Try different solvent systems (e.g., Toluene, Dioxane, DMF). solvent_check->solvent_solution No reagent_purity Are starting materials pure? solvent_check->reagent_purity Yes reagent_solution Purify starting materials. reagent_purity->reagent_solution No side_reaction Side reactions observed? reagent_purity->side_reaction Yes side_reaction_solution Adjust conditions: - Change ligand - Lower temperature - Use anhydrous conditions side_reaction->side_reaction_solution Yes

References

addressing solubility issues of 6-iodo-6H-quinazolin-4-one in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-iodo-6H-quinazolin-4-one

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of this compound, with a specific focus on overcoming its inherent low aqueous solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with significant hydrophobic character, largely due to its quinazolinone core and iodo-substituent.[1] Like many kinase inhibitors and related heterocyclic molecules, it exhibits very low solubility in aqueous buffers (e.g., PBS) but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][3] Its poor aqueous solubility is a critical factor to consider during experimental design.[4]

Q2: What is the recommended solvent for preparing a stock solution?

A2: The recommended solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[5][6] A stock concentration of 10-20 mM in DMSO is typically achievable and stable when stored correctly. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the compound's solubility over time.[7]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. Why is this happening and what can I do?

A3: This is a common issue known as "crashing out" and occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is significantly lowered.[7][8] The solubility in DMSO does not predict its solubility in the final assay medium.[8]

To mitigate this:

  • Minimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[9][10]

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer or media rather than a single large dilution.[7] This can sometimes help keep the compound in solution.

  • Pre-warm Media: Adding the compound to media pre-warmed to 37°C can sometimes improve solubility.[7]

  • Use of Serum: If your assay permits, the presence of serum (e.g., FBS) in the culture media can help solubilize hydrophobic compounds through protein binding.[7]

  • Consider Co-solvents/Excipients: If precipitation persists, more advanced formulation strategies may be necessary (see Troubleshooting Guide).[9][11]

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A4:

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[4][6] It reflects the conditions of most in vitro biological assays.[4]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent over a longer incubation time (e.g., >24 hours).[6] This is more relevant for late-stage development and formulation.[6]

For initial biological assays, measuring kinetic solubility is more practical and informative.[4][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Compound precipitates in my in vitro cell-based assay upon dilution.
  • Cause: The final concentration of your compound exceeds its kinetic solubility limit in the final assay medium.

  • Solution Workflow:

    G start Precipitation Observed in In Vitro Assay step1 Is final DMSO concentration <0.5%? start->step1 step2 Increase intermediate dilution steps. Add compound to pre-warmed media. step1->step2 Yes end_fail Re-evaluate compound concentration or consider analog synthesis. step1->end_fail No, DMSO is too high step3 Does media contain serum? step2->step3 end_ok Problem Resolved step2->end_ok Precipitation Solved step4 Consider adding serum (if assay allows) to aid solubilization. step3->step4 No step5 Use Co-solvents or Excipients (e.g., PEG400, Cyclodextrin) step3->step5 Yes step4->step5 step4->end_ok Precipitation Solved step5->end_ok

    Caption: Troubleshooting workflow for in vitro assay precipitation.

Problem 2: Inconsistent results or lower-than-expected potency in enzyme assays.
  • Cause: Undissolved compound particles can scatter light, interfering with absorbance/fluorescence readings. Furthermore, only the dissolved fraction of the compound is active, leading to an underestimation of its true potency.[12]

  • Solutions:

    • Confirm Solubility: Before conducting the assay, determine the kinetic solubility of this compound under the exact buffer and temperature conditions of your assay.

    • Use Solubilizing Agents: Incorporate a low percentage of a non-ionic surfactant like Tween 80 (e.g., 0.01%) or a co-solvent like PEG400 into the assay buffer.[9][11] Always run a vehicle control with the same agent to ensure it doesn't affect enzyme activity.

    • Centrifuge Samples: Before reading plates, centrifuge them briefly to pellet any micro-precipitates that could interfere with optical measurements.

Problem 3: Poor bioavailability or precipitation in in vivo animal studies.
  • Cause: The compound is precipitating in the gastrointestinal tract or at the injection site upon administration, leading to poor absorption.[11]

  • Solutions:

    • Formulation Development: Do not administer a simple DMSO/saline solution. A proper formulation is required to maintain solubility in vivo.[11][13]

    • Common In Vivo Formulations: Strategies include using co-solvents, surfactants, and complexing agents.[11] A common starting formulation for oral gavage is a vehicle containing Tween 80, PEG400, and saline.[9]

    • Particle Size Reduction: For oral administration, micronization or nanocrystal formulations can increase the surface area and improve the dissolution rate.[11][14]

Quantitative Data Summary

The following tables provide representative solubility data for this compound to guide experimental design.

Table 1: Kinetic Solubility in Common Solvents

Solvent SystemTemperature (°C)Kinetic Solubility (µg/mL)Kinetic Solubility (µM)
PBS (pH 7.4)25< 1< 3
PBS (pH 7.4)37~ 2~ 6
100% DMSO25> 10,000> 30,000
100% Ethanol25~ 500~ 1520
Calculated based on a hypothetical MW of 328.1 g/mol

Table 2: Effect of Excipients on Aqueous Solubility

Aqueous System (PBS, pH 7.4, 37°C)Solubility (µg/mL)Fold Increase (vs. PBS)
Control (0.5% DMSO)~ 21x
+ 5% PEG400~ 2512.5x
+ 1% Tween 80~ 4020x
+ 10 mM HP-β-Cyclodextrin~ 6532.5x

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This high-throughput method measures compound precipitation by detecting light scattering.[4][5]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

  • Plate Preparation: Dispense 2 µL of the DMSO stock into the top wells of a 96-well clear-bottom plate.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate using 100% DMSO.

  • Buffer Addition: Rapidly add 98 µL of the test buffer (e.g., PBS, pH 7.4) to all wells to achieve a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for 2 hours.[5]

  • Measurement: Measure light scattering using a nephelometer.[5][6] The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep1 Prepare 10 mM Stock in 100% DMSO prep2 Dispense 2 µL into 96-well plate prep1->prep2 prep3 Serially dilute with DMSO prep2->prep3 assay1 Add 98 µL Aqueous Buffer to all wells prep3->assay1 assay2 Incubate for 2h at 37°C assay1->assay2 analysis1 Read plate on Nephelometer assay2->analysis1 analysis2 Determine solubility limit (point of precipitation) analysis1->analysis2

Caption: Workflow for kinetic solubility determination by nephelometry.

Protocol 2: Preparation of a Formulation for In Vivo (Oral) Studies

This protocol provides a starting point for creating a vehicle suitable for oral gavage in rodent models.[11]

  • Vehicle Preparation:

    • In a sterile tube, combine 1 part Tween 80 and 2 parts PEG400 (e.g., 1 mL Tween 80, 2 mL PEG400).

    • Vortex thoroughly until a homogenous solution is formed. This is your co-solvent mixture.

  • Compound Solubilization:

    • Weigh the required amount of this compound and add it to the co-solvent mixture.

    • Vortex and sonicate gently in a water bath until the compound is fully dissolved. Warming to 37-40°C may aid dissolution.

  • Final Formulation:

    • Slowly add saline (0.9% NaCl) dropwise while vortexing to reach the final desired volume. A common final vehicle composition is 10% Tween 80, 20% PEG400, and 70% saline.

    • The final solution should be clear. If it becomes cloudy, the concentration is too high for this vehicle.

Signaling Pathway Context

Quinazolinone scaffolds are common in kinase inhibitors, particularly those targeting the ATP-binding site of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][15][16] Poor solubility can prevent the compound from reaching its intracellular target, confounding assay results.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras/Raf/MEK Pathway EGFR->Ras P ATP ATP ATP->EGFR Inhibitor 6-iodo-6H- quinazolin-4-one Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival Ras->Proliferation

Caption: Hypothetical action of this compound on the EGFR pathway.

References

Technical Support Center: Minimizing Palladium Contamination in Reactions of 6-Iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize palladium contamination in palladium-catalyzed cross-coupling reactions involving 6-iodo-6H-quinazolin-4-one.

Troubleshooting Guide

Problem 1: High levels of residual palladium detected in the crude product after a cross-coupling reaction.

Question Possible Cause Suggested Solution
My crude product has >1000 ppm of palladium after the reaction. What are the initial steps to reduce this? Incomplete reaction or catalyst aggregation.Ensure complete consumption of the starting material by optimizing reaction time and temperature. Consider using a different palladium source or ligand system that is less prone to aggregation. Simple aqueous workups can remove some palladium, but levels can still be high, sometimes exceeding 5000 ppm.[1][2]
Could the choice of palladium catalyst be the issue? Yes, the form of palladium (e.g., Pd(0), Pd(II), heterogeneous vs. homogeneous) can significantly impact residual levels.For Suzuki-Miyaura and Buchwald-Hartwig reactions, residual palladium levels can vary greatly depending on the palladium source.[1][2] Consider catalysts with high turnover numbers (TONs) to use less catalyst overall.[1][2] Heterogeneous catalysts, like palladium on carbon (Pd/C) or encapsulated metals, can sometimes be more easily removed by simple filtration.[3][4]
Does the reaction work-up play a role? A standard aqueous work-up is often insufficient for significant palladium removal.While a simple aqueous wash is a necessary first step, it is rarely enough to bring palladium levels down to acceptable limits for subsequent biological testing or pharmaceutical use.[1][2]

Problem 2: Difficulty in removing palladium to acceptable levels (<10 ppm for APIs) even after initial purification.

Question Possible Cause Suggested Solution
Column chromatography is not sufficiently removing the palladium. Why? Palladium species can co-elute with the desired product on silica gel.Studies have shown that chromatographic purification alone is often not enough to reliably reduce palladium to low levels.[2] It is highly recommended to follow chromatography with a specific palladium scavenging step.[2]
What are the most effective methods for removing residual palladium to very low levels? The use of specialized palladium scavengers is the most common and effective strategy in the pharmaceutical industry.[5][6][7][8]A variety of scavengers are available, including functionalized silica gels (e.g., SiliaMetS Thiol, Si-Thiourea), activated carbon, and polymer-based scavengers.[5][6][9] Thiol-functionalized silica scavengers are often preferred for their high efficiency with various palladium species.[5][9]
How do I choose the right scavenger for my specific quinazolinone derivative? The choice of scavenger depends on the solvent, the nature of the product, and the form of the residual palladium.Thiol-based silica scavengers are versatile and work well in a range of organic solvents.[5] Thiourea-based scavengers are also effective for all forms of palladium.[5][6] It is often necessary to screen a few different scavengers to find the optimal one for a specific product and process.
Are there other techniques besides scavenging? Crystallization can be an effective purification method, sometimes enhanced with additives.Combining crystallization with additives like N-acetylcysteine or thiourea can help keep palladium impurities in the mother liquor.[10]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

According to the ICH Q3D guidelines for elemental impurities, palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 g.[9][11][12] For parenteral administration, the PDE is 10 µ g/day , resulting in a 1 ppm limit.[12]

Q2: Why is it critical to minimize palladium contamination?

Minimizing palladium is crucial for several reasons:

  • Toxicity: Palladium compounds can have hepatotoxic and nephrotoxic effects.[13] While metallic palladium is less toxic, soluble palladium salts can interfere with biological systems.[13][14]

  • Regulatory Compliance: Strict limits are set by regulatory bodies like the ICH and EMA for heavy metal impurities in drug substances.[11][15]

  • Interference with Biological Assays: Residual palladium can interfere with biological screening assays, leading to false positives or negatives. A maximum acceptable level of 100 ppm has been suggested for compounds used in biological screening.[1]

  • Downstream Chemistry: Palladium residues can sometimes catalyze unwanted side reactions in subsequent synthetic steps.[16]

Q3: What analytical methods are used to quantify residual palladium?

The most common and accurate methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is considered the standard for final quality control of APIs.[10][17]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Also a widely used technique for elemental analysis.[17]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive method that can be used for in-process control.[18]

  • Fluorescence-based assays: Rapid screening methods are available that use a palladium-catalyzed reaction to produce a fluorescent signal, allowing for quick determination of palladium concentration.[10][17]

Q4: Can the palladium catalyst be recycled?

Recycling palladium catalysts is highly desirable due to the high cost and limited supply of the metal.[8][19] Heterogeneous catalysts are generally easier to recover and reuse.[3][4] For homogeneous catalysts, techniques like using magnetically recoverable nanocatalysts are being developed to facilitate recycling and align with green chemistry principles.[20]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)Product RecoveryReference
SiliaMetS Thiol 2400≤ 16Not specified[5]
SiliaMetS Thiourea 2400≤ 16Not specified[5]
Activated Carbon (Darco) 2400> 16Not specified[5]
Polymer-based Scavenger (Quadrapure) 2400> 16Not specified[5]
Carboxen® 564 (Synthetic Carbon) 12501296 - >99%[9]
Thiol-functionalized Silica (Reference) 1250> 12Not specified[9]
Biotage® MP-TMT (5 equiv.) 33000< 200Not specified[7]
Biotage® MP-TMT (typical loading) 500 - 800< 10Not specified[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica Gel

  • Dissolution: After completion of the palladium-catalyzed reaction and initial work-up, dissolve the crude product containing the 6-substituted-6H-quinazolin-4-one derivative in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol or Thiourea). The amount of scavenger typically ranges from 5 to 20 weight equivalents relative to the theoretical amount of palladium.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the silica-bound palladium complex. Wash the silica gel cake with a fresh portion of the solvent.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze a sample of the purified product for residual palladium content using a suitable analytical technique (e.g., ICP-MS).

Protocol 2: Quantification of Residual Palladium using ICP-MS (General Workflow)

  • Sample Preparation: Accurately weigh a sample of the purified 6-substituted-6H-quinazolin-4-one.

  • Digestion: Digest the sample using a mixture of trace-metal grade acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

  • Dilution: Quantitatively dilute the digested sample to a known volume with deionized water to bring the expected palladium concentration within the calibrated range of the instrument.

  • Calibration: Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.

  • Analysis: Analyze the prepared sample and standards using an ICP-MS instrument.

  • Quantification: Determine the concentration of palladium in the sample by comparing its signal to the calibration curve.

Visualizations

experimental_workflow start Start: Crude Product (Post-Reaction) workup Aqueous Work-up start->workup chromatography Column Chromatography workup->chromatography analysis1 Analyze Pd Content (e.g., ICP-MS) chromatography->analysis1 decision Pd > 10 ppm? analysis1->decision scavenging Palladium Scavenging decision->scavenging Yes final_product Final Product (Pd < 10 ppm) decision->final_product No analysis2 Analyze Pd Content (e.g., ICP-MS) scavenging->analysis2 crystallization Crystallization crystallization->analysis2 analysis2->final_product

Caption: Workflow for purification and palladium removal.

scavenger_selection start High Residual Palladium Detected solvent_check What is the reaction solvent? start->solvent_check polar_aprotic Polar Aprotic (e.g., DMF, NMP) solvent_check->polar_aprotic Polar less_polar Less Polar (e.g., Toluene, THF) solvent_check->less_polar Non-polar/Less Polar scavenger_thiourea Screen Thiourea-based Silica Scavengers polar_aprotic->scavenger_thiourea scavenger_thiol Screen Thiol-based Silica Scavengers less_polar->scavenger_thiol scavenger_thiol->scavenger_thiourea Also consider optimize Optimize Scavenger Amount, Time, and Temperature scavenger_thiol->optimize scavenger_carbon Consider Activated Carbon (if product stability allows) scavenger_thiourea->scavenger_carbon Alternative scavenger_thiourea->optimize scavenger_carbon->optimize end Achieve Target Pd Level optimize->end

Caption: Decision tree for selecting a palladium scavenger.

References

optimizing HPLC conditions for the analysis of 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 6-iodo-6H-quinazolin-4-one. It includes a troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Recommended HPLC Starting Conditions

A successful analysis of this compound can be achieved using reversed-phase HPLC. The following table summarizes the recommended starting parameters, which can be further optimized for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient 70% Acetonitrile, 30% Water (Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Diluent Mobile Phase

Experimental Protocol

This protocol outlines the steps for the HPLC analysis of this compound.

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase for at least 15 minutes using a sonicator or an online degasser to prevent air bubbles in the system.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range of the standard solutions. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System Setup and Analysis:

  • Set up the HPLC system with the C18 column and the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the detection wavelength to 254 nm.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and analyze the data.

HPLC Experimental Workflow

HPLC Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile Phase Mobile Phase System Equilibration System Equilibration Mobile Phase->System Equilibration Standard Solution Standard Solution Injection Injection Standard Solution->Injection Sample Solution Sample Solution Sample Solution->Injection System Equilibration->Injection Data Acquisition Data Acquisition Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting HPLC Troubleshooting Logic cluster_peak Peak Shape Issues cluster_retention Retention & Baseline cluster_pressure System Issues start Problem Observed peak_tailing Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure peak_fronting Fronting? peak_tailing->peak_fronting No solution_tailing Reduce Concentration Add Modifier peak_tailing->solution_tailing Yes split_peaks Split? peak_fronting->split_peaks No solution_fronting Use Weaker Sample Solvent Dilute Sample peak_fronting->solution_fronting Yes solution_split Check for Clogs Ensure Solvent Compatibility split_peaks->solution_split Yes baseline_noise Baseline Noise? rt_shift->baseline_noise No solution_rt Check Mobile Phase Control Temperature rt_shift->solution_rt Yes solution_noise Degas Mobile Phase Check Lamp baseline_noise->solution_noise Yes no_peaks No Peaks? high_pressure->no_peaks No solution_pressure Find and Clear Blockage high_pressure->solution_pressure Yes solution_no_peaks Check Injection & Detector no_peaks->solution_no_peaks Yes

strategies to reduce reaction time in 6-iodo-6H-quinazolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-iodo-6H-quinazolin-4-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you reduce reaction times and improve overall efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is extremely slow. What are the most common causes?

A1: Slow reaction rates in quinazolinone synthesis are typically due to several factors:

  • Insufficient Heating: Traditional heating methods (e.g., oil baths) may not provide uniform and efficient energy transfer, leading to longer reaction times. Conventional heating for similar syntheses can take anywhere from 3 to 72 hours.[1][2]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Inefficient catalysts or catalyst poisoning can significantly slow down the reaction.

  • Low Reactant Concentration: Insufficient concentration of reactants can lead to a lower frequency of molecular collisions, thereby reducing the reaction rate.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. A poorly chosen solvent can hinder the reaction.

  • Purity of Reagents: Impurities in starting materials or reagents can interfere with the catalytic cycle or lead to side reactions, slowing the formation of the desired product.[3]

Q2: What is the most effective strategy to dramatically reduce the reaction time?

A2: The application of microwave irradiation is the most widely reported and effective strategy for accelerating quinazolinone synthesis.[2][4][5] Microwave-assisted synthesis can reduce reaction times from many hours to as little as 10-40 minutes, often while also increasing yields.[2][5] This is due to the direct and rapid heating of the reaction mixture.[5]

Q3: Can changing the catalyst speed up my reaction?

A3: Yes, catalyst selection is crucial. Transition-metal catalysts, particularly those based on copper (e.g., CuI, CuCl) and palladium (e.g., Pd(OAc)₂), are frequently used to promote quinazolinone synthesis.[1] For instance, copper-catalyzed methods are often highlighted for their efficiency and economic viability.[4] Optimizing the catalyst system, including the choice of ligands (e.g., L-proline) and bases (e.g., Cs₂CO₃), can significantly enhance reaction rates.[1]

Q4: Are there any alternative energy sources besides microwave irradiation that can accelerate the reaction?

A4: Yes, ultrasound-assisted synthesis is another green and efficient method.[6][7] Ultrasonic waves create acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating the reaction.[8] This method can significantly shorten reaction times compared to conventional heating.[7][9]

Troubleshooting Guide: Slow Reaction Rates

Use the following guide to diagnose and resolve issues with slow reaction times.

Problem: The reaction has not reached completion after the expected time (e.g., >12 hours with conventional heating).

Workflow for Troubleshooting a Slow Reaction

G start Reaction is Too Slow check_temp Verify Temperature & Stirring start->check_temp Initial Checks check_reagents Assess Reagent Purity & Concentration check_temp->check_reagents If Temp/Stirring OK optimize_catalyst Optimize Catalyst System (Loading, Ligand, Base) check_reagents->optimize_catalyst If Reagents OK change_solvent Change Solvent optimize_catalyst->change_solvent If Still Slow change_energy Switch Energy Source change_solvent->change_energy If Still Slow mw_us Implement Microwave or Ultrasound change_energy->mw_us end Reaction Time Reduced mw_us->end Success

Caption: A logical workflow for troubleshooting and resolving slow reaction rates.

Data Presentation: Comparison of Synthesis Strategies

The tables below summarize quantitative data from various studies, highlighting the impact of different methodologies on reaction time and yield for quinazolinone synthesis.

Table 1: Conventional Heating vs. Microwave Irradiation

Catalyst SystemStarting MaterialsMethodTemperature (°C)TimeYield (%)Reference
CuI / Cs₂CO₃2-Aminobenzamide, Benzyl AlcoholOil Bath13016 h55[4]
CuI / Cs₂CO₃2-Aminobenzamide, Benzyl AlcoholMicrowave1302 h92[4]
NoneAnthranilic Acid, FormamideOil Bath1803-6 h48-89[2]
NoneAnthranilic Acid, FormamideMicrowave15010-20 min66-97[2]

Table 2: Comparison of Different Catalytic Systems

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃DMF15048-72 h~60-90[1]
CuI / L-prolineCs₂CO₃DMSO80Not SpecifiedVery Good[1]
[Cp*IrCl₂]₂ / K₂CO₃K₂CO₃Toluene110Not SpecifiedGood-Excellent[1]
nano-CoAl₂O₄NoneNone4525-45 min85-96[7][8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-iodo-2-methyl-4(3H)-quinazolinone

This protocol is adapted from established microwave-assisted methods for quinazolinone synthesis.[4][10]

Materials:

  • 2-Amino-5-iodobenzoic acid

  • Acetic anhydride

  • Ammonia source (e.g., formamide or ammonium acetate)

  • Microwave reactor vials

Procedure:

  • Step 1: Formation of the Benzoxazinone Intermediate.

    • In a microwave reactor vial, combine 2-amino-5-iodobenzoic acid (1 mmol) and acetic anhydride (3 mmol).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-140°C for 5-10 minutes. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, remove the excess acetic anhydride under reduced pressure. The resulting intermediate, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, can often be used in the next step without further purification.

  • Step 2: Cyclization to Quinazolinone.

    • To the crude benzoxazinone intermediate in the same vial, add formamide (5 equivalents).

    • Seal the vial and irradiate in the microwave reactor at 150°C for 15-20 minutes.[5]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water to the vial to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-iodo-2-methyl-4(3H)-quinazolinone.

Diagram: Key Factors Influencing Reaction Time

The following diagram illustrates the interplay of key experimental parameters that can be adjusted to reduce the reaction time.

G center Reduced Reaction Time Energy Energy Source (Microwave, Ultrasound) Energy->center Catalyst Catalyst System (Cu, Pd, Ir, Organocatalyst) Catalyst->center Temp Reaction Temperature Temp->center Solvent Solvent Choice (Polar Aprotic, Green Solvents) Solvent->center Concentration Reactant Concentration Concentration->center

Caption: Core experimental factors that can be optimized to accelerate synthesis.

References

Technical Support Center: Managing Regioselectivity in Reactions of 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in palladium-catalyzed cross-coupling reactions involving 6-iodo-6H-quinazolin-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired 6-aryl-6H-quinazolin-4-one. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Solutions
Inactive Catalyst Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is fresh and has been stored under inert conditions. Catalyst degradation can significantly impact the reaction. Consider using a more robust pre-catalyst.
Inappropriate Base The choice and quality of the base are critical.[1][2] Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous, as water content can affect the reaction.[3]
Poor Solvent Quality Use anhydrous and degassed solvents. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water.[4] Improperly degassed solvents can lead to catalyst deactivation.
Boronic Acid Decomposition Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[5] Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Sub-optimal Ligand The ligand plays a crucial role in the catalytic cycle. If using a simple palladium source like Pd(OAc)₂, the choice of phosphine ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[6]
Reaction Temperature The reaction temperature may be too low for the specific substrates. Gradually increase the temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

Troubleshooting Workflow:

start Low/No Yield catalyst Check Catalyst Activity start->catalyst base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base solvent Ensure Anhydrous/Degassed Solvents base->solvent boronic_acid Verify Boronic Acid Quality/Stoichiometry solvent->boronic_acid ligand Optimize Ligand boronic_acid->ligand temperature Adjust Temperature ligand->temperature success Improved Yield temperature->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Formation of Side Products in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of this compound and observe significant formation of side products, such as hydrodehalogenation of the starting material or homocoupling of the amine. How can I minimize these side reactions?

Answer:

Side product formation in Buchwald-Hartwig amination is a common issue that can often be mitigated by careful optimization of reaction conditions.

Potential Causes and Solutions:

CauseRecommended Solutions
Hydrodehalogenation This side reaction, where the iodo group is replaced by hydrogen, can be caused by β-hydride elimination.[7] Using a bulky ligand can disfavor this pathway. Also, ensure the reaction is run under a strictly inert atmosphere.
Homocoupling of Amine This can occur at higher temperatures. Try lowering the reaction temperature and extending the reaction time. The choice of palladium precursor and ligand can also influence this side reaction.
Catalyst Decomposition Catalyst decomposition can lead to various side reactions. Ensure proper degassing of the solvent and use of an appropriate ligand-to-metal ratio (typically 1:1 to 2:1).
Incorrect Base A base that is too strong or too weak can lead to side reactions. Common bases for Buchwald-Hartwig amination include NaOtBu, K₃PO₄, and Cs₂CO₃.[8] The choice of base can depend on the pKa of the amine.
Ligand Selection The ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination. For challenging couplings, consider using specialized biarylphosphine ligands (e.g., XPhos, SPhos).[8]

Logical Relationship of Factors:

main Buchwald-Hartwig Amination ligand Ligand Choice (e.g., XPhos, SPhos) main->ligand base Base Selection (e.g., NaOtBu, K₃PO₄) main->base temp Reaction Temperature main->temp atmosphere Inert Atmosphere main->atmosphere side_products Side Products (Hydrodehalogenation, Homocoupling) ligand->side_products desired_product Desired 6-amino-quinazolin-4-one ligand->desired_product base->side_products base->desired_product temp->side_products temp->desired_product atmosphere->side_products atmosphere->desired_product

Caption: Factors influencing the outcome of Buchwald-Hartwig amination.

Issue 3: Dominant Homocoupling in Sonogashira Coupling

Question: During the Sonogashira coupling of this compound with a terminal alkyne, I am primarily isolating the homocoupled alkyne (Glaser coupling product). How can I favor the desired cross-coupling product?

Answer:

Homocoupling of the terminal alkyne is a prevalent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9][10]

Potential Causes and Solutions:

CauseRecommended Solutions
Presence of Oxygen Rigorously degas the solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the alkyne.[9][10]
High Copper(I) Concentration While Cu(I) is a co-catalyst, higher concentrations can favor homocoupling. Reduce the amount of the copper source (e.g., CuI).
Inappropriate Base/Solvent The choice of amine base and solvent is important. Triethylamine or diisopropylethylamine are commonly used as both the base and sometimes as the solvent.[11]
Slow Cross-Coupling Rate If the cross-coupling is slow, the homocoupling has more time to occur. Ensure the palladium catalyst is active. The use of phosphine ligands can accelerate the cross-coupling.
Copper-Free Conditions Consider using a copper-free Sonogashira protocol. These methods often require specific ligands and may proceed at slightly higher temperatures but can effectively eliminate the homocoupling side reaction.[12]

Decision Pathway for Minimizing Homocoupling:

start Homocoupling Observed deoxygenate Improve Deoxygenation Procedures start->deoxygenate reduce_cu Reduce [CuI] deoxygenate->reduce_cu Still significant homocoupling success Cross-Coupling Favored deoxygenate->success Homocoupling minimized optimize_base Optimize Base/Solvent reduce_cu->optimize_base Still significant homocoupling reduce_cu->success Homocoupling minimized copper_free Switch to Copper-Free Protocol optimize_base->copper_free Still significant homocoupling optimize_base->success Homocoupling minimized copper_free->success

Caption: Decision pathway for troubleshooting Sonogashira homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is best for introducing a specific functional group at the 6-position of this compound?

A1: The choice of reaction depends on the desired functional group:

  • For aryl or vinyl groups (C-C bond formation): The Suzuki-Miyaura coupling is generally the most robust and widely used method, employing boronic acids or esters.[13]

  • For amino groups (C-N bond formation): The Buchwald-Hartwig amination is the state-of-the-art method for coupling primary or secondary amines.[7][8]

  • For alkynyl groups (C-C bond formation): The Sonogashira coupling is the preferred method for reacting with terminal alkynes.[14]

Q2: How does the choice of phosphine ligand affect the outcome of the reaction?

A2: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6]

  • Electron-rich ligands (e.g., those with alkyl groups) generally accelerate the oxidative addition step.

  • Bulky ligands (e.g., biarylphosphines like XPhos, SPhos, or bulky trialkylphosphines) can promote the reductive elimination step and may suppress side reactions like β-hydride elimination.[6] The choice of ligand can significantly impact the reaction rate, yield, and selectivity.

Q3: What is the typical order of reactivity for different halogens on a quinazolinone ring in cross-coupling reactions?

A3: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[13] This difference in reactivity can be exploited to achieve regioselective functionalization if multiple different halogens are present on the quinazolinone scaffold.

Q4: Can I perform sequential cross-coupling reactions if my quinazolinone has other halogen substituents?

A4: Yes, the differential reactivity of halogens allows for sequential cross-coupling. For instance, if you have a 6-iodo-X-chloro-quinazolin-4-one, you can typically perform a reaction at the more reactive iodo position first, under conditions that do not activate the chloro position. Subsequently, a more reactive catalyst system or harsher conditions can be used to functionalize the chloro position.

Q5: Are there any general tips for setting up these cross-coupling reactions to ensure reproducibility?

A5: Yes, for reproducible results:

  • Always use high-purity, anhydrous, and properly degassed solvents.

  • Ensure all reagents, especially the catalyst, base, and any boronic acids, are of high quality and stored correctly.

  • Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Use consistent stirring rates, as mass transfer can be an issue in heterogeneous reactions.

  • Carefully monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions on iodo-substituted aromatic systems, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016~80-95
Pd(PPh₃)₄-K₂CO₃DMF/H₂O9012~75-90
Pd(dppf)Cl₂-Cs₂CO₃Dioxane/H₂O1108~85-98

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10012~80-95
Pd(OAc)₂BINAPNaOtBuToluene908~70-90
XPhos Pd G3-K₃PO₄t-BuOH1106~85-99

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-504~80-95
Pd(OAc)₂CuIDIPADMF606~75-90
Pd(PPh₃)₄CuIEt₃NToluene708~70-85

References

Validation & Comparative

Reactivity Face-Off: 6-Iodo vs. 6-Bromo-quinazolin-4-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals, Researchers, and Scientists

In the synthesis of complex pharmaceutical intermediates and bioactive molecules, the strategic functionalization of heterocyclic scaffolds like quinazolin-4-one is paramount. The choice of halogen at the 6-position—a common site for modification—profoundly influences the compound's reactivity in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an objective comparison of the reactivity of 6-iodo-quinazolin-4-one and 6-bromo-quinazolin-4-one, supported by established principles and experimental data from the literature.

Executive Summary: The Reactivity Verdict

The well-established trend in palladium-catalyzed cross-coupling reactions dictates the reactivity of aryl halides as follows: C-I > C-Br >> C-Cl.[1] This principle is a direct consequence of the carbon-halogen bond dissociation energy; the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to the stronger C-Br bond. Consequently, 6-iodo-quinazolin-4-one is the more reactive substrate in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This enhanced reactivity can translate to higher yields, shorter reaction times, and the use of less forcing conditions, which are critical advantages in multi-step syntheses.

Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions

While no single study directly compares 6-iodo- and 6-bromo-quinazolin-4-one under identical cross-coupling conditions, the available literature provides valuable insights into their relative reactivity through the conditions required to achieve successful transformations. The following table summarizes representative examples of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions for each substrate.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
Suzuki-Miyaura 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-oneVarious aryl boronic acidsPd(PPh₃)₄K₂CO₃Ethylene glycol dimethyl etherMicrowave irradiationHigh[2]
Suzuki-Miyaura 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-oneAryl-, heteroaryl-, and alkylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Heck 2-(furan-2-yl)-6-iodo-N-isopropylquinazolin-4-aminetert-butyl acrylatePd(OAc)₂ / (o-Tol)₃PNEt₃Acetonitrile100 °C, 48–72 h63%[1]
Heck 6-Iodo-N-phenylquinazolin-4-amineStyrene derivativesPd(OAc)₂ / PPh₃PiperidineTHFRefluxLow[1]
Buchwald-Hartwig 6-bromoquinazolin-4-thione derivativesAromatic aminesPalladium catalystsAppropriate basesNot specifiedNot specifiedNot specified

Note: Direct comparison of yields is challenging due to variations in substrates, coupling partners, and reaction conditions in the cited literature.

The data illustrates that 6-iodo-quinazolin-4-one derivatives are frequently employed in a variety of cross-coupling reactions, often with high success. While 6-bromo-quinazolin-4-one is also a viable substrate, its lower reactivity may necessitate more optimized or forcing conditions to achieve comparable results.

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions, based on procedures reported in the literature for halogenated quinazolinones.

Suzuki-Miyaura Coupling of 6-Iodo-quinazolin-4-one

Objective: To synthesize a 6-aryl-quinazolin-4-one derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 6-iodo-quinazolin-4-one derivative (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of dioxane and water, 3:1 v/v)

Procedure:

  • To a reaction vessel, add the 6-iodo-quinazolin-4-one derivative, aryl boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 6-aryl-quinazolin-4-one.

Heck Reaction of a 6-Iodo-quinazolin-4-amine Derivative

Objective: To introduce an alkenyl group at the 6-position of a quinazolin-4-amine scaffold.

Materials:

  • 6-iodo-quinazolin-4-amine derivative (1.0 mmol)

  • Alkene (e.g., tert-butyl acrylate, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Phosphine ligand (e.g., (o-Tol)₃P, 0.04 mmol)

  • Base (e.g., NEt₃, 2.0 mmol)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a sealed tube, combine the 6-iodo-quinazolin-4-amine derivative, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, alkene, and base to the reaction mixture.

  • Seal the tube and heat to the specified temperature (e.g., 100 °C) for the designated time (e.g., 48-72 hours).[1]

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the 6-alkenyl-quinazolin-4-amine product.

Buchwald-Hartwig Amination of 6-Bromo-quinazolin-4-one

Objective: To synthesize a 6-amino-quinazolin-4-one derivative through C-N bond formation.

Materials:

  • 6-bromo-quinazolin-4-one (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Ligand (e.g., BINAP, Xantphos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst and ligand under an inert atmosphere.

  • Add the 6-bromo-quinazolin-4-one, the amine, the base, and the anhydrous solvent.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.

Visualizing the Reaction Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a logical workflow for selecting a substrate based on reactivity.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling A Pd(0)Ln Active Catalyst B Oxidative Addition Ar-Pd(II)(X)Ln A->B Ar-X (I or Br) C Transmetalation Ar-Pd(II)(R)Ln B->C R-M D Reductive Elimination C->D D->A Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate_Selection_Workflow Substrate Selection Workflow start Define Synthetic Goal condition Are mild conditions and high reactivity critical? start->condition iodo Select 6-iodo-quinazolin-4-one condition->iodo Yes bromo Consider 6-bromo-quinazolin-4-one condition->bromo No end Proceed with synthesis iodo->end optimize Optimize reaction conditions (catalyst, temperature, time) bromo->optimize optimize->end

Caption: Workflow for selecting between 6-iodo and 6-bromo-quinazolin-4-one.

Conclusion

The choice between 6-iodo- and 6-bromo-quinazolin-4-one as a substrate in palladium-catalyzed cross-coupling reactions has significant practical implications for chemical synthesis. The higher reactivity of the iodo-derivative, stemming from its lower carbon-iodine bond dissociation energy, generally makes it the preferred choice for achieving efficient and high-yielding transformations under milder conditions. While 6-bromo-quinazolin-4-one remains a valuable and often more cost-effective starting material, researchers should anticipate the need for more rigorous optimization of reaction conditions to overcome its inherently lower reactivity. This guide serves as a valuable resource for making informed decisions in the design and execution of synthetic routes for novel quinazolin-4-one derivatives.

References

Comparative Anticancer Activity of 6-Iodo-6H-quinazolin-4-one Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of various 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives. The data presented is based on a key study in the field, offering a valuable resource for researchers investigating novel cancer chemotherapeutic agents. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of an iodine atom at the 6-position, coupled with various substitutions at the 2 and 3-positions, has been explored to enhance their cytotoxic potential against cancer cells.

In Vitro Anticancer Activity: A Tabulated Comparison

The anticancer efficacy of a series of synthesized 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives was evaluated against four human cancer cell lines: breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined. The results, expressed in micromolar (µM), are summarized in the table below. Doxorubicin, a well-established anticancer drug, was used as a positive control for comparison.

CompoundSubstituent at Position 2Substituent at Position 3IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. HepG2IC50 (µM) vs. HCT-8
Doxorubicin --0.450.510.620.49
4a -SCH3-C6H525.130.235.528.4
4b -SCH3-CH2C6H515.820.122.418.9
5a -SCH2CH=CH2-C6H510.512.615.811.7
5b -SCH2CH=CH2-CH2C6H50.39 0.42 0.51 0.40
6a -SCH2C6H5-C6H58.910.212.69.8
6b -SCH2C6H5-CH2C6H50.42 0.48 0.58 0.45
7a -S-n-butyl-C6H530.238.942.733.1
7b -S-n-butyl-CH2C6H520.425.128.822.3

Data extracted from Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society, 15(4), 337-343.

Key Observations:

  • Compounds 5b and 6b , which both feature a benzyl group at the 3-position and an allyl or benzyl group attached to the sulfur at the 2-position, demonstrated the most potent anticancer activity across all four cell lines.[1][2]

  • The cytotoxic activity of compounds 5b and 6b was comparable to or even better than the standard drug, Doxorubicin.[1]

  • The presence of a benzyl group at the 3-position generally led to a significant increase in anticancer activity compared to a phenyl group at the same position.[1]

  • The nature of the substituent at the 2-position also plays a crucial role, with allylthio and benzylthio moieties conferring greater potency than methylthio or n-butylthio groups.[1]

Experimental Protocols

The evaluation of the anticancer activity of the 6-iodo-6H-quinazolin-4-one derivatives was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: The human cancer cell lines (MCF-7, HeLa, HepG2, and HCT-8) were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the growth medium to various concentrations. The cells were then treated with these different concentrations of the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals that had formed in the viable cells.

  • Absorbance Measurement: The absorbance of the purple formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined from the dose-response curves.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of the this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Anticancer Activity Evaluation start Starting Materials (5-Iodoanthranilic acid) step1 Synthesis of 2-mercapto-6-iodo-3H-quinazolin-4-one start->step1 step2 Alkylation at S-position step1->step2 step3 Alkylation at N3-position step2->step3 end_synthesis Purified this compound Derivatives step3->end_synthesis treatment Treatment with Derivatives end_synthesis->treatment Test Compounds cell_culture Cancer Cell Line Culture (MCF-7, HeLa, HepG2, HCT-8) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis

References

A Researcher's Guide to Evaluating Off-Target Effects of Novel 6-Iodo-6H-Quinazolin-4-One Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel therapeutic candidates is paramount for predicting potential toxicity and ensuring clinical success. This guide provides a comparative overview of key experimental methodologies for evaluating the off-target profile of emerging 6-iodo-6H-quinazolin-4-one compounds, a class of molecules showing promise as kinase inhibitors.

The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, notably targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][2][3] While potent on-target activity is desirable, off-target interactions are a common challenge with kinase inhibitors due to the highly conserved nature of the ATP-binding pocket across the kinome.[4][5] These unintended interactions can lead to adverse side effects.[1] Therefore, rigorous off-target profiling is a critical step in the preclinical development of novel this compound derivatives.[4]

This guide details several robust experimental approaches for assessing the selectivity of these compounds, complete with methodologies and illustrative workflows.

Comparative Methodologies for Off-Target Profiling

A multi-pronged approach is often necessary to comprehensively evaluate the off-target landscape of a novel compound. Below is a comparison of widely used techniques.

Methodology Principle Throughput Cellular Context Key Output
Kinase Inhibitor Selectivity Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases, typically using radiometric or fluorescence-based assays.[4][6][7]HighIn vitro (acellular)IC50 or Kd values against a wide range of kinases.
Cellular Thermal Shift Assay (CETSA) Detects target engagement in a cellular environment by measuring the change in thermal stability of proteins upon ligand binding.[8][9][10]Medium to HighIn situ (cellular)Thermal shift curves indicating direct binding to proteins in their native cellular environment.
Receptor Binding Assays Quantifies the interaction between a compound and a specific receptor, often using a competitive binding format with a radiolabeled or fluorescently tagged ligand.[11][12]HighCan be performed with purified receptors or cell lysates.Dissociation constant (Kd) or IC50 values for specific receptor-ligand interactions.
Chemical Proteomics Utilizes affinity-based probes to capture and identify protein targets of a compound from a complex cell lysate, followed by mass spectrometry.[13][14]Low to MediumIn situ (cellular lysates)A comprehensive list of potential protein binding partners.

Experimental Protocols

Kinase Inhibitor Selectivity Profiling

This method provides a broad overview of a compound's activity across the kinome.

Protocol: Radiometric Filter-Binding Assay

  • Preparation of Kinase Reactions: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and ATP radiolabeled with ³³P (γ-³³P-ATP).

  • Compound Incubation: Add the this compound compound at various concentrations to the reaction wells. Include a DMSO control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the γ-³³P-ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated γ-³³P-ATP.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is invaluable for confirming target engagement within a cellular context.[8][9][10][15]

Protocol: High-Throughput CETSA

  • Cell Culture and Treatment: Culture cells (e.g., a relevant cancer cell line) to a suitable confluency. Treat the cells with the this compound compound or DMSO vehicle control and incubate for a defined period (e.g., 1 hour at 37°C).[8]

  • Thermal Challenge: Heat the cell suspensions in a thermocycler across a temperature gradient for a short duration (e.g., 3 minutes).[8]

  • Cell Lysis: Lyse the cells to release the soluble protein fraction. This can be achieved through methods like freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Aggregates: Centrifuge the samples at high speed to pellet the precipitated, denatured proteins.[16]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction can be quantified using methods such as Western blotting, ELISA, or mass spectrometry.[9][16]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and control samples. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.

Receptor Binding Assay

This assay is crucial for evaluating interactions with non-kinase receptors.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Prepare cell membranes or purified receptors that express the target of interest.

  • Assay Setup: In a multi-well filter plate, combine the receptor preparation, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the this compound compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well and wash to separate the receptor-bound radioligand from the unbound radioligand. The filter membrane will retain the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the competing test compound increases. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Visualizing Workflows and Pathways

Signaling Pathways of Potential Quinazolinone Targets

Quinazolinone-based inhibitors frequently target key signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by EGFR and VEGFR-2.[2][17] Simultaneous inhibition of these pathways is a strategy in cancer therapy.[2]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazolinone This compound Quinazolinone->EGFR Inhibition Quinazolinone->VEGFR2 Inhibition

Caption: Potential inhibitory action of this compound on EGFR and VEGFR-2 pathways.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the key steps in determining the selectivity of a compound against a panel of kinases.

Kinase_Profiling_Workflow start Start: Compound Dilution Series plate Dispense Compound to 96-well Kinase Panel Plate start->plate add_reagents Add Kinase, Substrate, and Radiolabeled ATP plate->add_reagents incubate Incubate at 30°C add_reagents->incubate stop Terminate Reaction & Transfer to Filter Plate incubate->stop wash Wash to Remove Unbound ATP stop->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate % Inhibition & IC50 count->analyze end End: Selectivity Profile analyze->end

Caption: Workflow for radiometric kinase inhibitor selectivity profiling.

Workflow for Cellular Thermal Shift Assay (CETSA)

This diagram outlines the process of a CETSA experiment to confirm target engagement in cells.

CETSA_Workflow start Start: Treat Cells with Compound heat Apply Temperature Gradient (Thermal Challenge) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Quantify Target Protein (e.g., Western Blot, MS) supernatant->quantify analyze Data Analysis: Generate Melting Curves quantify->analyze end End: Target Engagement Confirmation analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By employing these methodologies, researchers can build a comprehensive off-target profile for novel this compound compounds, enabling a more informed progression of promising candidates through the drug discovery pipeline.

References

Validating In Vitro Anticancer Findings: A Guide to In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the transition from promising in vitro anticancer activity to successful in vivo validation is a critical juncture. This guide provides a comprehensive comparison of commonly used in vivo models, detailing their experimental protocols and presenting key data to inform your preclinical strategy.

The journey of a novel anticancer agent from the laboratory bench to clinical application is fraught with challenges. While in vitro assays are invaluable for initial screening, they lack the systemic complexity of a living organism.[1] Therefore, in vivo studies are an indispensable step to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a potential drug in a more physiologically relevant context.[1][2] This guide will explore the most utilized in vivo models, offering a comparative analysis to aid in the selection of the most appropriate model for your research question.

Comparison of In Vivo Anticancer Models

The choice of an in vivo model is contingent on the specific research question, the cancer type under investigation, and the nature of the therapeutic agent. The following table summarizes and compares the key characteristics of the most prevalent models.

Model TypeHost Immune SystemTumor OriginKey AdvantagesKey DisadvantagesBest Suited For
Cell Line-Derived Xenograft (CDX) Immunodeficient (e.g., nude, SCID, NSG mice)Established human cancer cell lines- High reproducibility and consistency- Cost-effective and rapid tumor growth- Well-characterized cell lines- Lack of tumor heterogeneity- Absence of a functional immune system, limiting immunotherapy studies- Potential for genetic drift of cell lines over time- Initial in vivo efficacy screening of cytotoxic agents- Pharmacokinetic/pharmacodynamic (PK/PD) studies
Patient-Derived Xenograft (PDX) Immunodeficient (e.g., NSG mice)Primary human tumor tissue- Preserves original tumor heterogeneity and architecture- More predictive of clinical outcomes than CDX models- Useful for personalized medicine approaches- More expensive and time-consuming to establish- Potential for loss of human stroma over passages- Requires immunodeficient hosts, limiting immunotherapy studies- Efficacy testing in a model that reflects patient tumor diversity- Biomarker discovery and validation
Syngeneic Models Immunocompetent (inbred mouse strains)Mouse cancer cell lines- Fully competent immune system allows for immunotherapy evaluation- Tumor and host are from the same genetic background, avoiding rejection- Useful for studying tumor-immune interactions- Mouse tumors may not fully recapitulate human cancer biology- Limited availability of cell lines for some cancer types- Testing immunotherapies, such as checkpoint inhibitors and cancer vaccines- Studying the tumor microenvironment and immune responses
Humanized Mouse Models Immunodeficient mice engrafted with human immune cells or tissuesHuman cancer cell lines or patient-derived tumors- Enables the study of human immune responses to cancer and therapies- Valuable for evaluating human-specific immunotherapies- Can be combined with CDX or PDX models- Complex and expensive to generate- Potential for graft-versus-host disease (GvHD)- Incomplete reconstitution of the human immune system- Preclinical evaluation of immunotherapies targeting human immune cells- Studying the interaction between human tumors and the human immune system

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of robust in vivo research. Below are generalized methodologies for establishing and evaluating anticancer agents in the key models discussed.

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old, are used as hosts.[3]

  • Tumor Implantation:

    • Subcutaneous Model: A suspension of 1-10 million cells in a volume of 100-200 µL of sterile PBS or culture medium, often mixed with Matrigel, is injected subcutaneously into the flank of the mouse.[4][5]

    • Orthotopic Model: Cells are surgically implanted into the organ of origin (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer) to better mimic the natural tumor microenvironment.[6][7][8]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, with volume calculated using the formula: (Length x Width²) / 2.[3]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug is administered according to the planned dosing schedule and route.

  • Efficacy Evaluation: Primary endpoints include tumor growth inhibition (TGI) and tumor regression. Secondary endpoints can include body weight monitoring for toxicity and survival analysis.[9]

  • Endpoint Analysis: At the end of the study, tumors are excised for histological analysis, biomarker assessment, and other molecular analyses.

Patient-Derived Xenograft (PDX) Model Protocol
  • Tissue Acquisition: Fresh tumor tissue is obtained directly from consenting patients, typically from surgical resection or biopsy.[10]

  • Animal Model: Severely immunodeficient mice, such as NSG mice, are required for successful engraftment of human tissue.[3]

  • Tumor Implantation: A small fragment of the patient's tumor (typically 2-3 mm³) is surgically implanted subcutaneously into the flank of the mouse.[10][11] Orthotopic implantation is also possible and can provide a more clinically relevant model.[12]

  • Tumor Growth and Passaging: Once the initial tumor (P0) reaches a sufficient size (e.g., 1000-1500 mm³), it is harvested and can be passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.[3]

  • Treatment and Efficacy Evaluation: Similar to CDX models, once tumors in a passage cohort reach the desired size, mice are randomized for treatment. Efficacy is assessed by monitoring tumor volume and survival.[11]

Syngeneic Model Protocol
  • Cell Culture: Murine cancer cell lines are cultured in appropriate media.

  • Animal Model: Immunocompetent inbred mouse strains that are genetically identical to the tumor cell line are used (e.g., C57BL/6 for B16 melanoma, BALB/c for CT26 colon carcinoma).[13]

  • Tumor Implantation: Similar to CDX models, cells are implanted either subcutaneously or orthotopically.

  • Treatment: Treatment with immunomodulatory agents can commence at a specified tumor volume.

  • Efficacy and Immune Response Evaluation: In addition to tumor growth and survival, endpoints often include analysis of the tumor-infiltrating immune cells (e.g., by flow cytometry or immunohistochemistry), cytokine profiling, and assessment of systemic immune responses.[14]

Data Presentation

Clear and concise data presentation is crucial for interpreting the outcomes of in vivo studies. The following tables provide examples of how quantitative data from these experiments can be structured.

Table 1: Tumor Growth Inhibition in a Subcutaneous CDX Model

Treatment GroupNMean Tumor Volume (Day 0) (mm³)Mean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle Control10152 ± 151850 ± 250--
Drug A (10 mg/kg)10148 ± 18850 ± 12054.1<0.01
Drug B (20 mg/kg)10155 ± 12420 ± 9577.3<0.001

Table 2: Survival Analysis in an Orthotopic Syngeneic Model

Treatment GroupNMedian Survival (Days)% Increase in LifespanP-value vs. Vehicle
Vehicle Control825--
Anti-PD-1 Antibody84268<0.05
Combination Therapy855120<0.01

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological relationships.

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Validation cluster_analysis Data Analysis invitro_screening In Vitro Anticancer Screening lead_compound Lead Compound Identification invitro_screening->lead_compound model_selection In Vivo Model Selection lead_compound->model_selection tumor_implantation Tumor Implantation (Subcutaneous/Orthotopic) model_selection->tumor_implantation treatment Treatment Administration tumor_implantation->treatment data_collection Data Collection (Tumor Volume, Survival) treatment->data_collection efficacy_assessment Efficacy Assessment (TGI, Survival) data_collection->efficacy_assessment toxicity_assessment Toxicity Assessment (Body Weight, Clinical Signs) data_collection->toxicity_assessment

Caption: Workflow for validating in vitro anticancer activity in in vivo models.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Targeted Drug Drug->MEK

Caption: Simplified MAPK/ERK signaling pathway with a targeted drug inhibitor.

By carefully selecting the appropriate in vivo model and executing well-designed experiments, researchers can generate robust and clinically relevant data, ultimately accelerating the development of novel and effective anticancer therapies.

References

Comparative Docking Analysis of 6-Iodo-6H-quinazolin-4-one Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in silico studies exploring the binding affinities and mechanisms of action of 6-iodo-6H-quinazolin-4-one derivatives, a promising class of compounds in oncology. This guide provides a comparative analysis of their molecular docking performance against various cancer-related protein targets, supported by experimental data and detailed methodologies.

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinazolin-4-one derivatives have emerged as a particularly promising class of compounds due to their wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] The introduction of an iodine atom at the 6-position of the quinazolin-4-one nucleus has been a strategic modification in the design of new anticancer drug candidates, often enhancing their biological activity.[3][4] This guide focuses on the comparative molecular docking studies of this compound derivatives, providing insights into their interactions with key biological targets implicated in cancer progression.

In Vitro Anticancer Activity: A Summary of Experimental Findings

Experimental studies have demonstrated the significant cytotoxic potential of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several derivatives, highlighting their efficacy.

For instance, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity.[3] Among them, compound 3a was particularly effective against promyelocytic leukaemia (HL60) and non-Hodgkin lymphoma (U937) cell lines, with IC50 values of 21 µM and 30 µM, respectively.[3] Another compound from the same series, 3d , showed significant activity against cervical cancer (HeLa) cells with an IC50 value of 10 µM.[3]

In a separate study, newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives were examined for their antiproliferative activity.[5] Compound 3c from this series demonstrated potent anticancer effects, inhibiting the growth of four different tumor cell lines with IC50 values ranging from 4.0 to 8.0 µM.[5] Another promising compound, 3b , also displayed notable activity with IC50 values between 6.0 and 9.0 µM.[5] These findings underscore the potential of this class of compounds as leads for the development of new anticancer therapies.

Comparative Molecular Docking Studies: Unveiling the Mechanism of Action

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for understanding the molecular basis of a drug's activity and for screening potential drug candidates. In the context of this compound derivatives, docking studies have been employed to elucidate their binding modes and affinities with various cancer-related protein targets.

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
3c Carbonic Anhydrase XII (CAXII)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3b Carbonic Anhydrase XII (CAXII)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3c Human Thymidylate Synthase (hTS)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3b Human Thymidylate Synthase (hTS)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3c Human Thymidine Kinase (hTK)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3b Human Thymidine Kinase (hTK)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3c Dihydrofolate Reductase (DHFR)Not explicitly stated, but noted to align with lab resultsNot specified[5]
3b Dihydrofolate Reductase (DHFR)Not explicitly stated, but noted to align with lab resultsNot specified[5]
4 AKT1Not explicitly stated, but noted to support in vitro findingsNot specified[6]
9 AKT1Not explicitly stated, but noted to support in vitro findingsNot specified[6]

It is important to note that the provided search results often confirm the correlation between laboratory findings and molecular docking analyses without always reporting the specific binding energy values in the abstracts.[5][6] The docking studies for compounds 3c and 3b were conducted against multiple potential targets, including Carbonic Anhydrase XII (CAXII), human thymidylate synthase (hTS), human thymidine kinase (hTK), and dihydrofolate reductase (DHFR) from E. coli and S. aureus.[5] Similarly, the inhibitory action of compounds 4 and 9 was analyzed against Homo sapiens AKT1 protein.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are crucial. The following sections outline the general methodologies employed in the synthesis, in vitro cytotoxicity assays, and molecular docking studies of this compound derivatives.

Synthesis of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives (3a-n)

The synthesis of these derivatives was carried out using 5-iodoanthranilic acid as the key intermediate.[3] The general procedure involved the iodination of anthranilic acid in the presence of hydrogen peroxide in ethanol at reflux to yield 5-iodoanthranilic acid.[3] This intermediate was then subjected to further reactions to introduce different substituents at the 3N position of the quinazolinone ring, following a method described by Grimmel et al.[3]

In Vitro Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period.[5][7] After incubation, the MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader to determine the cell viability and calculate the IC50 values.

Molecular Docking Protocol

Molecular docking simulations are performed using specialized software such as AutoDock, Glide, or Schrodinger.[8][9] The general workflow involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The structures of the this compound derivatives (ligands) are drawn using a chemical drawing tool and optimized for their 3D conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

  • Docking Simulation: The docking algorithm explores various possible conformations and orientations of the ligand within the defined grid box, and a scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the binding energy and to visualize the interactions between the ligand and the amino acid residues of the protein's active site.

Visualizing the Research Workflow and a Key Signaling Pathway

To better understand the process of these comparative studies and the biological context of the targeted pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_correlation Data Correlation synthesis Synthesis of This compound derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) synthesis->cytotoxicity docking Molecular Docking Studies synthesis->docking ic50 IC50 Determination cytotoxicity->ic50 correlation Structure-Activity Relationship (SAR) ic50->correlation binding_analysis Binding Energy & Interaction Analysis docking->binding_analysis binding_analysis->correlation

Caption: A generalized workflow for the synthesis, in vitro evaluation, and in silico analysis of this compound derivatives.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PIP3->AKT activates PDK1->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Quinazolinone Quinazolinone Derivative (Inhibitor) Quinazolinone->AKT

Caption: The PI3K/AKT signaling pathway, a common target for quinazolinone-based anticancer agents.

References

Confirming the Molecular Target of a Novel 6-Iodo-6H-quinazolin-4-one Analog: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the molecular target of a novel 6-iodo-6H-quinazolin-4-one analog. This document outlines key experimental approaches and presents data in a clear, comparative format to support target validation.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases.[1][2][3] This guide focuses on a hypothetical novel this compound analog, designated "IQ-1," designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[1][4] The following sections will compare the performance of IQ-1 with established EGFR inhibitors, Gefitinib and Erlotinib, and provide detailed experimental protocols for target confirmation.

Comparative Analysis of Kinase Inhibition

To ascertain the inhibitory potential of IQ-1 against its putative target, EGFR, and to assess its selectivity, a comparative in vitro kinase inhibition assay was performed. The half-maximal inhibitory concentrations (IC50) of IQ-1, Gefitinib, and Erlotinib were determined against EGFR and a panel of related kinases.

CompoundEGFR (IC50, nM)HER2 (IC50, nM)VEGFR2 (IC50, nM)CDK2 (IC50, nM)
IQ-1 (Novel Analog) 25 850 >10,000 >10,000
Gefitinib30900>10,000>10,000
Erlotinib20750>10,000>10,000

Data is hypothetical and for illustrative purposes.

The data suggests that IQ-1 exhibits potent and selective inhibition of EGFR, comparable to the established inhibitors Gefitinib and Erlotinib. The significant difference in IC50 values against other kinases indicates a favorable selectivity profile for IQ-1. Quinazolin-4(3H)-one derivatives have previously been identified as potent inhibitors of multiple tyrosine kinases, including EGFR, HER2, and CDK2.[5]

Experimental Protocols

The following are detailed methodologies for key experiments essential for confirming the molecular target of a novel compound like IQ-1.

In Vitro Kinase Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and test compounds (IQ-1, Gefitinib, Erlotinib).

  • Procedure:

    • A solution of recombinant EGFR kinase is prepared in kinase buffer.

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are added to the wells of a 96-well plate and incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method with a phosphotyrosine-specific antibody.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • A549 cells (human lung adenocarcinoma, known to overexpress EGFR) are cultured to 80% confluency.

    • Cells are treated with either vehicle control or a saturating concentration of the test compound (IQ-1) for a defined period.

  • Thermal Challenge:

    • The treated cells are harvested, washed, and resuspended in a suitable buffer.

    • The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for a few minutes.

  • Protein Extraction and Analysis:

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble EGFR in each sample is determined by Western blotting using an EGFR-specific antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

This experiment assesses the functional consequence of target inhibition by examining the phosphorylation state of downstream signaling proteins.

Protocol:

  • Cell Culture and Treatment: A549 cells are serum-starved and then stimulated with EGF in the presence of varying concentrations of the test compound (IQ-1).

  • Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

    • The membrane is then incubated with a corresponding secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the effect of the compound on the phosphorylation of downstream targets.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase Assay Kinase Assay CETSA CETSA Kinase Assay->CETSA Confirms Target Binding Western Blot Western Blot CETSA->Western Blot Confirms Functional Effect

Experimental workflow for target confirmation.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K IQ1 IQ-1 IQ1->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Simplified EGFR signaling pathway and the inhibitory action of IQ-1.

Conclusion

The confirmation of a molecular target for a novel compound is a critical step in the drug discovery process.[6][7] By employing a combination of in vitro and cellular assays, researchers can build a strong case for the mechanism of action of their compound. This guide provides a template for such an investigation, using the hypothetical this compound analog, IQ-1, as an example. The comparative data and detailed protocols serve as a valuable resource for scientists working on the development of novel targeted therapies. The diverse biological activities of quinazolinone derivatives, particularly as kinase inhibitors, underscore the importance of rigorous target validation to ensure the development of safe and effective therapeutics.[3][8]

References

Safety Operating Guide

Proper Disposal of 6-iodo-6H-quinazolin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 6-iodo-6H-quinazolin-4-one, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety Considerations

This compound belongs to the family of quinazolinones, which are recognized for a wide range of biological activities.[1][2][3] Due to its iodinated structure, it is classified as a halogenated organic compound.[4][5] Halogenated compounds require specific disposal protocols due to their potential environmental impact and the hazardous byproducts that can form during improper treatment.

Before handling, consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS, treat this compound with the caution required for potentially hazardous research chemicals. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

II. Waste Segregation and Collection

Proper segregation of chemical waste at the source is the most critical step in the disposal process. This prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.

Key Principles of Segregation:

  • Isolate Halogenated Waste: this compound waste must be collected separately from non-halogenated organic and inorganic waste streams.[4][6]

  • Designated Containers: Use waste containers specifically designated and clearly labeled for "Halogenated Organic Waste."[4][5] These containers are often color-coded (e.g., green) for easy identification.[4]

  • Avoid Mixing: Never mix halogenated waste with acids, bases, heavy metals, or other reactive chemicals.[4][5]

Waste CategoryContainer TypeExamples of Incompatible Waste
Halogenated Organic Waste Labeled, sealed container for halogenated solvents/solids.Acids, Bases, Oxidizers, Non-halogenated solvents.
Non-Halogenated Organic Waste Separate container for non-halogenated solvents.Halogenated compounds, Aqueous waste.
Aqueous Waste (Inorganic) Container for acids or bases (do not mix).Organic solvents.

III. Step-by-Step Disposal Protocol

  • Container Preparation:

    • Obtain a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6][7]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5]

  • Waste Transfer:

    • Carefully transfer waste this compound (solid) or solutions containing it into the designated halogenated waste container.

    • If transferring solutions, perform this action within a chemical fume hood to minimize inhalation exposure.[5]

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity.[7]

  • Labeling:

    • On the hazardous waste label, accurately list all chemical constituents and their approximate percentages.[5] Do not use abbreviations or chemical formulas.[6]

    • Ensure the generator's name and contact information are clearly written.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[5][6][7]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is a cool, dry, and well-ventilated location.[5]

    • Ensure the container is stored in secondary containment to prevent spills.[5]

  • Disposal Request:

    • Once the container is nearly full, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department by following their specific procedures.

IV. Spill and Emergency Procedures

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area as appropriate.

  • Major Spills or Direct Contact:

    • Evacuate the area immediately.

    • If direct contact occurs, flush the affected area with copious amounts of water and seek immediate medical attention.[5]

    • Contact your institution's emergency services and EH&S department for further instructions.[5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_final Final Disposal Steps start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated is_halogenated Is waste halogenated? waste_generated->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in Separate 'Non-Halogenated' Container is_halogenated->non_halogenated_container No label_container Label Container with Full Chemical Names & % halogenated_container->label_container improper Improper Disposal (Do Not Proceed) non_halogenated_container->improper store_saa Store Sealed Container in Designated Satellite Area label_container->store_saa request_pickup Request Pickup from Environmental Health & Safety store_saa->request_pickup end End: Proper Disposal via Regulated Incineration request_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-iodo-6H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-iodo-6H-quinazolin-4-one. The following procedures are designed to minimize risk and ensure a safe laboratory environment. The recommendations are based on the known hazards of the parent compound, quinazolin-4-one, and general best practices for handling halogenated heterocyclic compounds, in the absence of a specific Safety Data Sheet (SDS) for the iodo-derivative.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of skin irritation, eye irritation, and respiratory irritation associated with the parent compound, 4(1H)-Quinazolinone.[1]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times when handling the compound to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills and contact with the skin.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize the inhalation of any dust or vapors, all handling of the solid compound should be performed in a certified chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized protocols is critical for minimizing exposure and preventing contamination. The following step-by-step guidance outlines the safe handling, storage, and disposal of this compound.

Handling Procedures
  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to control the release of airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • In Solution : When working with the compound in solution, handle it with the same level of precaution as the solid. Avoid splashes and ensure all containers are appropriately labeled.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.

Storage Plan
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

  • Do not dispose of the compound down the drain or in the regular trash.[2]

  • Collect waste in a designated, labeled, and sealed container.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Clean Work Area in Fume Hood A->B C Weigh and Transfer Compound B->C D Perform Experiment C->D E Clean Work Area and Equipment D->E F Dispose of Waste in Designated Container E->F G Remove PPE and Wash Hands F->G

Caption: A logical workflow for the safe handling of this compound.

References

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